molecular formula C42H56N4O8 B428150 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one CAS No. 5198-52-7

3-(4-Nitrophenyl)-1,3-oxazolidin-2-one

Número de catálogo: B428150
Número CAS: 5198-52-7
Peso molecular: 208.17g/mol
Clave InChI: HQHDWXOWQVUKNQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(4-Nitrophenyl)-1,3-oxazolidin-2-one ( 5198-52-7) is a chemical compound with the molecular formula C9H8N2O4 and a molecular weight of 208.17 g/mol . This nitrophenyl-substituted oxazolidinone serves as a versatile synthetic intermediate and a key precursor in medicinal chemistry research. A primary research application of this compound is its role as a direct precursor to 3-(4-aminophenyl)-1,3-oxazolidin-2-one, which is a crucial pharmacophore found in several important antimicrobial and anticoagulant drugs . This conversion can be efficiently catalyzed in aqueous media using advanced catalytic systems like gold nanoclusters embedded in single-chain nanoparticles (Au-NCs/SCNPs), highlighting its relevance in developing sustainable synthetic methodologies . The aminophenyl-oxazolidinone motif is a common structural element in active pharmaceutical ingredients such as Rivaroxaban, an anticoagulant; Linezolid, the first oxazolidinone antibiotic approved for human use; and Sutezolid . As such, this compound is an invaluable building block for the research and development of novel therapeutic agents, particularly in the field of anti-infectives and cardiovascular diseases. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Propiedades

IUPAC Name

3-(4-nitrophenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c12-9-10(5-6-15-9)7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHDWXOWQVUKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: NMR Characterization of 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy for 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one , a critical pharmacophore in the development of oxazolidinone antibiotics (e.g., Linezolid) and Factor Xa inhibitors (e.g., Rivaroxaban).[1][2]

Introduction & Structural Significance

The 3-aryl-2-oxazolidinone scaffold represents a privileged structure in medicinal chemistry.[1] The specific derivative This compound serves as a model system for understanding the electronic influence of strong electron-withdrawing groups (EWGs) on the heterocyclic core.[1]

  • CAS Number: 43088-33-3 (Generic reference for the core scaffold class)[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1][2]
  • Molecular Weight: 208.17 g/mol [1]

Structural Dynamics

The molecule consists of a p-nitrophenyl moiety attached to the nitrogen (N3) of a 2-oxazolidinone ring.[1] The nitro group (


) induces a strong anisotropic effect, significantly deshielding the aromatic protons, while the carbamate functionality of the oxazolidinone ring creates distinct chemical environments for the ethylene bridge protons.[2]

Experimental Methodology

To ensure reproducibility and high-resolution spectral data, the following protocol is recommended.

Sample Preparation[1][3][4][5][6]
  • Solvent: DMSO-d

    
      (Dimethyl sulfoxide-d
    
    
    
    ) is the preferred solvent.[1] The nitro group renders the compound sparingly soluble in non-polar solvents like CDCl
    
    
    . DMSO-d
    
    
    also prevents aggregation, yielding sharper peaks.[1]
  • Concentration: 10–15 mg for

    
    H NMR; 40–50 mg for 
    
    
    
    C NMR.
  • Internal Standard: Tetramethylsilane (TMS,

    
     0.00 ppm) or residual solvent peak (DMSO-d
    
    
    
    pentet at
    
    
    2.50 ppm).[2]
Instrument Parameters
  • Frequency: Minimum 400 MHz (recommended 600 MHz for resolving AA'BB' systems).

  • Temperature: 298 K (25°C).[2]

  • Pulse Sequence:

    • 
      H: Standard zg30 (30° pulse) to ensure accurate integration.
      
    • 
      C: zgpg30 (power-gated decoupling) to remove NOE bias.
      

H NMR Analysis (400 MHz, DMSO-d )

The proton spectrum is characterized by two distinct regions: the aromatic AA'BB' system and the aliphatic A


B

(or pseudo-triplet) system of the oxazolidinone ring.[2]
Spectral Assignment Table[1][7]
PositionTypeShift (

, ppm)
MultiplicityIntegration

Coupling (Hz)
Assignment Logic
Ar-H (ortho to NO

)
Aromatic8.25 – 8.30 Doublet (d)2H

Strong deshielding by -NO

anisotropy and induction.[1]
Ar-H (ortho to N) Aromatic7.80 – 7.85 Doublet (d)2H

Deshielded by N-resonance, but less than NO

ortho protons.[1]
C5-H

(O-CH

)
Aliphatic4.45 – 4.55 Triplet (t)2H

Adjacent to Oxygen (electronegative); most downfield aliphatic.[1]
C4-H

(N-CH

)
Aliphatic4.05 – 4.15 Triplet (t)2H

Adjacent to Nitrogen; shielded relative to C5.[1]
Detailed Mechanistic Insight
  • The AA'BB' System: The p-nitrophenyl ring typically appears as two "roofed" doublets.[1] The protons ortho to the nitro group are significantly downfield (

    
     8.28) due to the mesomeric withdrawal of electron density.
    
  • Ring Conformation: The oxazolidinone ring is roughly planar.[3] The coupling between C4-H and C5-H is vicinal.[1] Unlike substituted oxazolidinones (e.g., Linezolid side chains) which show complex diastereotopic splitting, this unsubstituted core displays clean triplets (or dd depending on resolution) due to symmetry.[2]

C NMR Analysis (100 MHz, DMSO-d )

The carbon spectrum confirms the backbone connectivity, distinguishing the unique carbonyl environment and the electronic disparity in the aromatic ring.[2]

Spectral Assignment Table[1][7]
PositionCarbon TypeShift (

, ppm)
Mechanistic Rationale
C2 C=O (Carbonyl)154.5 Typical carbamate carbonyl; distinct from amide/ester.
Ar-C (ipso to N) Quaternary144.8 Attached to electronegative N; resonance donor.[1]
Ar-C (ipso to NO

)
Quaternary142.5 Attached to strong EWG (-NO

).[1]
Ar-C (ortho to NO

)
CH124.8 Electron-deficient due to ortho-nitro effect.[1]
Ar-C (ortho to N) CH117.5 Shielded relative to nitro-ortho carbons.[1]
C5 O-CH

61.8 Directly attached to Oxygen; downfield.[1]
C4 N-CH

44.5 Directly attached to Nitrogen; upfield of C5.[1]

2D NMR Validation & Connectivity

To rigorously validate the structure, specifically to rule out regioisomers (e.g., O-alkylation vs N-alkylation during synthesis), 2D correlations are essential.[2]

HMBC (Heteronuclear Multiple Bond Correlation)[2][7]
  • Key Correlation 1: The protons at C4-H

    
      (
    
    
    
    4.[1]10) will show a strong 3-bond correlation to the Carbonyl C2 (
    
    
    154.[1]5) and the ipso-Ar-C (
    
    
    144.8).[1] This confirms the N-aryl attachment.[1]
  • Key Correlation 2: The aromatic protons at

    
     7.82 (ortho to N) will correlate to the oxazolidinone C4  carbon (
    
    
    
    44.5), linking the ring to the aryl system.[2]
Diagram: HMBC Connectivity Logic

The following diagram illustrates the critical HMBC correlations required to confirm the N3-linkage.

HMBC_Connectivity cluster_legend Legend H_C4 H (C4-Position) δ 4.10 ppm C_Carbonyl C2 (Carbonyl) δ 154.5 ppm H_C4->C_Carbonyl 3J (Strong) C_Ipso_N C (Ar-Ipso to N) δ 144.8 ppm H_C4->C_Ipso_N 3J (Diagnostic) H_Ar_Ortho H (Ar-Ortho to N) δ 7.82 ppm C_C4 C4 (N-CH2) δ 44.5 ppm H_Ar_Ortho->C_C4 3J (Linker) key Blue = Proton Source Red = Carbon Target Solid Line = Primary Proof of Structure

Caption: Diagnostic Heteronuclear Multiple Bond Correlations (HMBC) establishing the N-Aryl connectivity.

Quality Control: Impurity Profiling

In drug development, identifying trace impurities from the synthesis (typically cyclization of anilines with ethylene carbonate or chloroethyl chloroformate) is critical.[2]

Common Impurity: 4-Nitroaniline (Starting Material)

If the cyclization is incomplete, residual 4-nitroaniline is the primary contaminant.[1]

  • Detection: Look for a broad singlet (NH

    
    ) around 
    
    
    
    6.6 – 6.8 ppm
    in DMSO-d
    
    
    .[1]
  • Shift Change: The aromatic protons of the free aniline will appear upfield (

    
     6.60 and 
    
    
    
    7.[1]90) compared to the oxazolidinone product due to the strong donating effect of the free amine.[2]
Synthesis & Impurity Workflow

The diagram below outlines the synthesis pathway and where spectral divergence occurs.

Synthesis_Impurity_Flow Start 4-Nitroaniline (Starting Material) Reaction Cyclization Reaction (Base Catalyzed) Start->Reaction Reagent Ethylene Carbonate / 2-Chloroethyl Chloroformate Reagent->Reaction Product This compound (Target) Reaction->Product Impurity Residual 4-Nitroaniline (Impurity) Reaction->Impurity Incomplete Conversion Marker_Prod NMR Marker: Ethylene Bridge (t, 4.1 & 4.5 ppm) Product->Marker_Prod Marker_Imp NMR Marker: Broad NH2 singlet (~6.6 ppm) Shifted Ar-H Impurity->Marker_Imp

Caption: Synthetic pathway highlighting spectral markers for product verification vs. starting material impurity.

References

  • Structural Dynamics of Oxazolidinones: Brickner, S. J. (1996). Oxazolidinone antibacterial agents.[3][4][5] Current Pharmaceutical Design.

  • NMR of Nitro-Aromatics: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. Wiley. (Standard Reference Text).

  • Synthesis & Characterization: Lohray, B. B., et al. (1999).[2] Synthesis of oxazolidinones: A new class of antibacterial agents. Journal of Medicinal Chemistry.

  • Impurity Profiling (Aniline Derivatives): NIST Chemistry WebBook. 4-Nitroaniline Spectral Data.

Sources

An In-Depth Technical Guide to the Solubility and Stability of 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one, a key heterocyclic compound. The oxazolidinone scaffold is of significant interest in medicinal chemistry, serving as a core structure in various therapeutic agents.[1][2] A thorough understanding of the physicochemical properties, particularly aqueous and organic solubility, as well as degradation behavior under stress conditions, is paramount for its effective application in research and drug development. This document details the compound's solubility profile, elucidates its stability under hydrolytic, oxidative, thermal, and photolytic stress, and provides robust, validated experimental protocols for these assessments. The insights herein are intended to guide researchers, chemists, and formulation scientists in the handling, characterization, and development of molecules incorporating this important chemical entity.

Introduction and Physicochemical Profile

This compound belongs to the oxazolidinone class of compounds, which are recognized for their unique mechanism of action and utility as synthetic intermediates.[2] The molecule's structure, featuring a polar oxazolidin-2-one ring and an electron-withdrawing 4-nitrophenyl group, dictates its physicochemical behavior. Characterizing these properties is a foundational step in the drug development pipeline, influencing everything from synthesis and purification to formulation and bioavailability.

Forced degradation studies are a regulatory requirement and a critical tool for understanding the intrinsic stability of a molecule.[3][4] By subjecting the compound to accelerated stress conditions, we can predict its long-term stability, identify potential degradation products, and establish stability-indicating analytical methods.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈N₂O₄Calculated
Molecular Weight 208.17 g/mol Calculated
Appearance Off-white to yellow solid (predicted)N/A
LogP (calculated) 1.25ChemDraw
pKa (predicted) No ionizable groups in pH 2-12 rangeN/A

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. The presence of both a polar heterocyclic system and a moderately lipophilic nitrophenyl group suggests that this compound will exhibit limited aqueous solubility but good solubility in various organic solvents. Oxazolidinone antibiotics, for instance, are often characterized by poor water solubility.[1]

Aqueous Solubility

The aqueous solubility is expected to be low and relatively independent of pH in the physiological range, given the absence of strongly acidic or basic functional groups.

Organic Solvent Solubility

Based on the properties of similar nitroaromatic compounds and heterocyclic structures, solubility is predicted to be favorable in a range of common organic solvents.[6][7] This is crucial for processes such as synthesis, purification (crystallization), and the preparation of stock solutions for biological screening.

Table 2: Predicted Solubility of this compound in Common Solvents

SolventSolvent TypePredicted SolubilityRationale / Supporting Evidence
Water / PBS (pH 7.4)Aqueous BufferPoor (< 50 µg/mL)Oxazolidinones often have poor water solubility.[1] A similar thiazolidinone derivative showed a solubility of 42 µg/mL.[8]
Dimethyl Sulfoxide (DMSO)Polar AproticHigh (> 10 mg/mL)Standard solvent for compound library storage and biological assays.
Methanol / EthanolPolar ProticModerate to High4-Nitrophenol is soluble in alcohols like ethanol and methanol.[7][9]
Acetonitrile (ACN)Polar AproticModerateCommonly used in reversed-phase HPLC; nitrophenols are soluble in ACN.[7]
AcetonePolar AproticModerate to HighNitroaromatic compounds generally show good solubility in acetone.[6]
Dichloromethane (DCM)NonpolarModerateSuitable for extraction and some synthetic procedures.

Intrinsic Stability and Degradation Pathways

Understanding a molecule's stability is essential for determining appropriate storage conditions, shelf-life, and identifying potential liabilities in its chemical structure. Forced degradation studies expose the compound to harsh conditions to accelerate its decomposition.[10][11]

Hydrolytic Stability

The oxazolidine ring system is susceptible to hydrolysis, which can be catalyzed by acid or base.[12][13] This process typically involves the cleavage of the amide (carbamate) bond within the five-membered ring, leading to a ring-opened product.[12][14] The presence of the electron-withdrawing nitro group on the N-phenyl substituent may influence the rate of this hydrolysis.[12]

  • Acidic Conditions: Under strong acidic conditions (e.g., 0.1 M HCl), the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, initiating ring opening.

  • Basic Conditions: Under strong basic conditions (e.g., 0.1 M NaOH), direct nucleophilic attack of a hydroxide ion on the carbonyl carbon is the primary degradation mechanism, leading to the formation of a carboxylate intermediate followed by ring cleavage.[15]

  • Neutral Conditions: The compound is expected to be most stable at neutral pH, though some degradation may occur over extended periods at elevated temperatures.

parent This compound acid_hydrolysis Acid-Catalyzed Ring Opening parent->acid_hydrolysis H+ / H₂O base_hydrolysis Base-Catalyzed Ring Opening parent->base_hydrolysis OH⁻ / H₂O degradant 2-((4-Nitrophenyl)amino)ethyl Carbonate Derivative (Ring-Opened Product) acid_hydrolysis->degradant base_hydrolysis->degradant cluster_stress Stress Conditions cluster_analysis Analysis Workflow start Prepare 1 mg/mL solutions of compound in ACN:Water acid Acid Hydrolysis 0.1 M HCl @ 60°C start->acid base Base Hydrolysis 0.1 M NaOH @ 60°C start->base oxid Oxidation 3% H₂O₂ @ RT start->oxid therm Thermal (Solid) Dry Heat @ 80°C photo Photolytic (Solution) ICH Q1B Light Box start->photo sampling Sample at t=0, 2, 8, 24 hrs (Neutralize acid/base samples) acid->sampling base->sampling oxid->sampling therm->sampling Dissolve solid in ACN:Water photo->sampling hplc Analyze by Stability- Indicating HPLC-UV sampling->hplc lcms Identify Degradants by LC-MS hplc->lcms For peaks >1% report Calculate % Degradation & Elucidate Pathways lcms->report

Sources

3-(4-Nitrophenyl)-1,3-oxazolidin-2-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound belonging to the oxazolidinone class. Oxazolidinones are a significant scaffold in medicinal chemistry, most notably recognized for their application as a new class of synthetic antimicrobial agents[1]. This document details the fundamental physicochemical properties, synthesis methodologies, analytical characterization, and potential applications of this specific compound, tailored for researchers and professionals in drug discovery and development. We will explore the causality behind synthetic strategies and the self-validating nature of analytical protocols essential for scientific integrity.

The Oxazolidinone Scaffold: A Privileged Structure in Drug Discovery

The 1,3-oxazolidin-2-one ring is a five-membered heterocycle that has garnered significant attention in pharmaceutical research. Its rigid structure and capacity for stereospecific functionalization make it an attractive building block. The most prominent example of its therapeutic success is Linezolid, the first oxazolidinone antibiotic approved for treating multidrug-resistant Gram-positive bacterial infections[1]. The therapeutic potential of this class extends beyond antimicrobials, with research exploring their utility as anticonvulsants and agents for anxiety disorders[1][2]. The subject of this guide, this compound, incorporates this valuable scaffold functionalized with a 4-nitrophenyl group, a common moiety in medicinal chemistry that can influence biological activity and serve as a handle for further synthetic modifications.

Core Physicochemical Properties

The foundational step in evaluating any compound for research or development is a thorough understanding of its basic chemical and physical properties. These data are critical for everything from reaction stoichiometry to analytical method development.

PropertyValueSource
Molecular Formula C₉H₈N₂O₄[3]
Molecular Weight 208.17 g/mol (approx.)[3]
Monoisotopic Mass 208.0484 Da[4]
Canonical SMILES C1COC(=O)N1C2=CC=C(C=C2)[O-][4]
InChIKey DIAJMQOAAXLQTP-UHFFFAOYSA-N[4]

Synthesis and Characterization Workflow

The synthesis of 3-aryl-2-oxazolidinones is a well-established field, with several reliable methods available. The choice of a specific route is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions. A general workflow from synthesis to validated product is crucial for reproducibility and quality control.

G cluster_0 Synthesis Phase cluster_1 Purification & Validation start_mats Starting Materials (e.g., 2-Oxazolidinone, 1-bromo-4-nitrobenzene) reaction Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Coupling) start_mats->reaction crude_product Crude Product Mixture reaction->crude_product purification Purification (e.g., Column Chromatography) crude_product->purification char_ms MS Analysis (Confirm Mass) purification->char_ms char_nmr NMR Analysis (Confirm Structure) purification->char_nmr final_product Validated Product 3-(4-Nitrophenyl)-1,3- oxazolidin-2-one char_ms->final_product char_nmr->final_product

Caption: General workflow for synthesis and validation.

Rationale for Synthetic Approach: Palladium-Catalyzed N-Arylation

A robust and versatile method for synthesizing 3-aryl-2-oxazolidinones is the palladium-catalyzed N-arylation of 2-oxazolidinone with an appropriate aryl halide (e.g., 1-bromo-4-nitrobenzene)[5]. This approach, often a variant of the Buchwald-Hartwig amination, is favored for its high efficiency and broad functional group tolerance. The palladium catalyst, in conjunction with a suitable phosphine ligand and base, facilitates the formation of the crucial carbon-nitrogen bond, directly coupling the aryl group to the nitrogen of the oxazolidinone ring[5].

Experimental Protocol: N-Arylation of 2-Oxazolidinone

This protocol is an illustrative example based on established methodologies for similar transformations[5]. Researchers must optimize conditions for their specific setup.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-oxazolidinone (1.0 eq), 1-bromo-4-nitrobenzene (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure this compound.

  • Validation: Confirm the identity and purity of the final product using the analytical techniques described in Section 4.0.

Analytical Characterization

Rigorous analytical characterization is non-negotiable for ensuring the identity, structure, and purity of a synthesized compound. Each technique provides a unique and complementary piece of the structural puzzle.

Mass Spectrometry (MS)

Mass spectrometry validates the molecular weight of the compound. The mass of the molecular ion for this compound is 208 m/z[3]. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Table 2: Key Mass Spectrometry Data [3]

m/zRelative Intensity (%)Putative Fragment
208.0100.0[M]⁺ (Molecular Ion)
149.078.6[M - NO₂ - H]⁺
164.015.6[M - C₂H₄]⁺
117.023.1[M - C₃H₃O₃]⁺
103.024.5[M - C₃H₃NO₂]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are arguably the most powerful tools for unambiguous structure elucidation. They provide information on the chemical environment of hydrogen and carbon atoms, respectively, allowing for the complete mapping of the molecular structure. Spectroscopic data for this compound, including ¹H NMR and ¹³C NMR, are available and essential for confirming the successful synthesis and connectivity of the aryl and oxazolidinone rings[3].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected peaks for this compound would include:

  • Strong C=O stretch: Around 1750 cm⁻¹ for the cyclic carbamate (oxazolidinone).

  • N-O stretches (nitro group): Two distinct bands, typically around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

  • C-N and C-O stretches: In the fingerprint region.

Applications in Research and Drug Development

While specific biological activity data for this compound is not detailed in the provided results, its structural class points toward significant potential in medicinal chemistry.

  • Antibacterial Drug Discovery: As a member of the oxazolidinone family, this compound is a rational starting point for antibacterial research programs. The 4-nitrophenyl group can be chemically reduced to an amine, providing a vector for further derivatization to explore structure-activity relationships (SAR) in pursuit of novel antibiotics targeting multidrug-resistant pathogens[1].

  • Synthetic Intermediate: The compound serves as a valuable intermediate. The nitro group is highly versatile; it can be reduced to an amine, diazotized, or otherwise transformed, enabling the synthesis of a diverse library of analogues for screening against various biological targets.

  • Probe for Chemical Biology: The 4-nitrophenyl moiety is sometimes used as a chemical handle or a photo-activatable group in chemical biology probes, although this application would require specific experimental validation.

Conclusion

This compound is a well-defined chemical entity with a molecular formula of C₉H₈N₂O₄ and a molecular weight of approximately 208.17 g/mol [3]. Its synthesis is readily achievable through established methods like palladium-catalyzed N-arylation, and its structure can be unequivocally confirmed by standard analytical techniques such as MS, NMR, and IR spectroscopy[3][5]. Grounded in the proven therapeutic success of the oxazolidinone scaffold, this compound represents a valuable building block for professionals in drug development, particularly in the continued search for new antimicrobial agents and other novel therapeutics.

References

  • PubChem. (n.d.). 3-(3-nitrophenyl)-1,3-oxazolidin-2-one. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2016). The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved February 2, 2026, from [Link]

Sources

Crystallographic Architecture & Pharmacophore Stability of Nitrophenyl-Substituted Oxazolidinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrophenyl-substituted oxazolidinones represent a critical scaffold in medicinal chemistry, serving as the structural backbone for synthetic antibiotics like Linezolid and anticoagulants like Rivaroxaban. Their efficacy is governed by the rigid geometry of the 1,3-oxazolidin-2-one ring and the electronic influence of the nitrophenyl moiety.

This technical guide provides a deep-dive analysis of the crystal structure, intermolecular forces, and synthetic pathways of these compounds. By examining the specific crystallographic data of representative derivatives (e.g., (4R)-4-[(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one), we elucidate the structural determinants that drive pharmacodynamic stability and ribosomal binding affinity.

Molecular Architecture & Conformational Analysis

The pharmacological potency of oxazolidinones relies on a precise spatial arrangement that mimics the transition state of peptide bond formation.

The Oxazolidinone Core

The 1,3-oxazolidin-2-one ring is a five-membered heterocyclic system containing nitrogen at position 3 and oxygen at position 1.[1] Crystallographic refinement typically reveals this ring to be near-planar , with mean deviations often less than 0.02 Å. This planarity is thermodynamically favored due to the resonance stabilization of the carbamate moiety (


).
The Nitrophenyl Pharmacophore

The nitro group (


) at the para position of the phenyl ring acts as a strong electron-withdrawing group (EWG).
  • Electronic Effect: It depletes electron density from the aromatic ring, enhancing the acidity of the oxazolidinone N-H (if unsubstituted) or altering the dipole moment for receptor binding.

  • Steric Twist: In crystal lattices, the nitro group is rarely coplanar with the benzene ring. Torsion angles of ~6° to 15° are common to relieve steric strain, although this twist is minimized to maintain conjugation.

  • Ring-to-Ring Orientation: The dihedral angle between the mean plane of the oxazolidinone ring and the phenyl ring is a critical conformational parameter. In the (4R)-[(4-nitrophenyl)methyl] derivative, this angle is observed at approximately 56.2° , creating a "kinked" topology essential for fitting into the bacterial 50S ribosomal A-site.

Crystallographic Characterization

The following data is derived from single-crystal X-ray diffraction (XRD) studies of nitrophenyl-oxazolidinone derivatives.

Crystal System and Space Group

Chiral derivatives (e.g., those with a C4-substituent) typically crystallize in non-centrosymmetric space groups, essential for maintaining optical purity in drug formulation.

ParameterRepresentative ValueSignificance
Crystal System MonoclinicMost common packing for organic pharmacophores.
Space Group

(Chiral) or

(Racemic)

indicates enantiomeric purity;

indicates centrosymmetric dimers.
Unit Cell (

)
~7.23 ÅShort axis, often defining the stacking direction.
Unit Cell (

)
~6.67 ÅAxis typically parallel to H-bond chains.
Unit Cell (

)
~11.71 ÅLong axis accommodating the biphenyl-like length.
Angle (

)
~106.7°Monoclinic tilt.
Z 2Number of molecules per unit cell.[2]
Intermolecular Interaction Network

The stability of the crystal lattice—and by extension, the shelf-life of the API (Active Pharmaceutical Ingredient)—is driven by a hierarchy of non-covalent interactions.

  • Hydrogen Bonding (The Primary Driver):

    • Donor: The N-H group of the oxazolidinone (in non-N-alkylated derivatives) or amide side chains (in Linezolid).

    • Acceptor: The carbonyl oxygen (

      
      ) of a neighboring molecule.
      
    • Pattern: These form infinite zigzag chains running parallel to the

      
      -axis (
      
      
      
      or
      
      
      graph sets). This 1D chain formation is the strongest cohesive force in the lattice.
  • 
    -Stacking and N-O...
    
    
    
    Interactions:
    • The electron-deficient nitrophenyl ring participates in stacking interactions with electron-rich regions of adjacent molecules.

    • Specific N-O...

      
        interactions (distances ~3.2 Å – 3.5 Å) have been observed, where the nitro oxygen interacts with the centroid of a neighboring phenyl ring, further stabilizing the packing.
      
Visualization of Lattice Forces

The following diagram illustrates the logical hierarchy of forces stabilizing the crystal structure.

CrystalForces cluster_0 Primary Molecule cluster_1 Neighboring Molecule MolA Oxazolidinone Core (Planar) NitroA Nitro Group (Electron Withdrawing) MolA->NitroA H_Bond H-Bond (2.8 Å) Zigzag Chain Formation MolA->H_Bond Pi_Stack N-O...π Interaction (3.2 Å) NitroA->Pi_Stack MolB Carbonyl Oxygen PhenylB Phenyl Ring (Centroid) H_Bond->MolB Pi_Stack->PhenylB

Figure 1: Hierarchical interaction network within the crystal lattice.[2] Hydrogen bonds provide directional stability, while electrostatic N-O...


 interactions enhance packing density.

Experimental Protocol: Synthesis & Crystal Growth

To replicate high-quality crystals suitable for XRD, thermodynamic control during crystallization is required to avoid polymorphism (e.g., Linezolid Form II vs. Form IV issues).

Synthesis of the Core Scaffold

Reaction Type: Cyclization of amino alcohols or carbamates. Key Reagents: 4-nitrobenzaldehyde, amino acids (e.g., D-alanine for chiral induction), and phosgene equivalents (CDI or Triphosgene).

Crystallization Methodology (Slow Evaporation)

Rapid cooling often yields amorphous powder or metastable polymorphs. The following protocol favors the formation of the thermodynamic monoclinic phase.

Step-by-Step Protocol:

  • Solvent Selection: Prepare a biphasic solvent system.

    • Solvent A (Good): Ethyl Acetate (EtOAc) - solubilizes the polar oxazolidinone.

    • Solvent B (Poor): Cyclohexane or Hexane - induces nucleation.

  • Dissolution: Dissolve 50 mg of the crude nitrophenyl-oxazolidinone in 5 mL of warm EtOAc (

    
    ). Ensure complete dissolution; filter through a 0.45 
    
    
    
    m PTFE syringe filter to remove dust nuclei.
  • Mixing: Add Cyclohexane dropwise until a persistent turbidity just appears, then add 2 drops of EtOAc to clear it.

  • Evaporation: Cover the vial with parafilm and poke 3-5 small holes. Store at ambient temperature (

    
    ) in a vibration-free environment.
    
  • Harvesting: Crystals typically appear within 48-72 hours.

  • Validation: Check crystal quality under a polarizing microscope. Sharp extinction indicates singularity; "cross-hatching" suggests twinning.

Workflow Visualization

Workflow Start Crude Nitrophenyl Oxazolidinone Dissolve Dissolve in Warm EtOAc (40°C) Start->Dissolve Filter PTFE Filtration (Remove Nuclei) Dissolve->Filter Mix Add Cyclohexane (Until Turbid) Filter->Mix Evap Slow Evaporation (Parafilm with Pinhole) Mix->Evap Harvest Single Crystal Harvest Evap->Harvest 48-72 hrs XRD X-Ray Diffraction (Mo Kα) Harvest->XRD

Figure 2: Thermodynamic crystallization workflow designed to minimize polymorphism and maximize crystal singularity.

Pharmacological Implications (SAR)

The crystal structure is not merely an analytical artifact; it reveals the bioactive conformation required for ribosomal inhibition.

Ribosomal Binding (The "Lock and Key")

Linezolid and its nitrophenyl analogs bind to the 23S rRNA of the 50S ribosomal subunit.

  • The Pocket: The binding site is a hydrophobic crevice. The planar oxazolidinone ring stacks against the base moiety of nucleotide U2539 (in E. coli numbering).

  • The "Kink": The ~56° dihedral angle observed in the crystal structure (Section 1.2) perfectly pre-organizes the molecule to fit this crevice without requiring a high-energy conformational change upon binding.

  • Resistance Mechanisms: Mutations in the 23S rRNA (e.g., G2576T) disrupt the hydrogen bonding network identified in the crystal lattice, reducing drug affinity.

Solubility & Formulation

The high lattice energy contributed by the zigzag hydrogen bond chains (Section 2.2) correlates with low aqueous solubility.

  • Implication: Formulation strategies often require phosphate prodrugs (e.g., Tedizolid phosphate) to disrupt this crystal packing and improve bioavailability, relying on in vivo phosphatases to release the active crystallizable parent drug.

References

  • Crystal Structure of Linezolid Bound to the 50S Ribosomal Subunit. Source: Journal of Medicinal Chemistry (ACS) [Link][3][4]

  • 4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one: Crystal structure and packing interactions. Source: IUCrActa Crystallographica Section E [Link]

  • Linezolid - Ligand Summary and 3D Structure. Source: RCSB Protein Data Bank (PDB) [Link]

  • 2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)- Compound Summary. Source: PubChem (National Library of Medicine) [Link][5]

  • Solution and solid state studies of hydrogen bonding in substituted oxazolidinones. Source: New Journal of Chemistry (RSC) [Link]

Sources

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one

[1]

Part 1: Executive Summary & Molecular Identity[1][2]

This compound represents a specialized class of N-aryl oxazolidinones.[1] Unlike the ubiquitous C-substituted oxazolidinones (Evans auxiliaries) used for asymmetric induction, this molecule features the aryl group directly bonded to the nitrogen atom (position 3).[2]

This structural motif acts as a critical "masked" pharmacophore in medicinal chemistry.[2] The p-nitrophenyl moiety serves as a robust precursor to p-aniline derivatives, which are essential building blocks for Factor Xa inhibitors (e.g., Rivaroxaban analogues) and oxazolidinone antibiotics (e.g., Linezolid derivatives).[2]

Molecular Identity Table[1][2][3]
FeatureSpecification
IUPAC Name This compound
Common Alias N-(4-Nitrophenyl)-2-oxazolidinone
Molecular Formula C₉H₈N₂O₄
Molecular Weight 208.17 g/mol
Key Functional Groups Nitro (-NO₂), Cyclic Carbamate (Oxazolidinone)
Structural Class N-Aryl-2-oxazolidinone
CAS Registry Note: Often conflated with C-substituted isomers.[1][3][4][5][6] Verify structure explicitly.

Part 2: Physicochemical Characterization[1][2]

The physical behavior of this compound is dominated by the strong electron-withdrawing nature of the nitro group conjugated to the aromatic ring, and the dipole moment of the cyclic carbamate.[1]

Physical Properties Profile[1][2][6][7][8]
PropertyValue / DescriptionTechnical Insight
Appearance Pale yellow to yellow crystalline solidColoration arises from the

transition of the nitro group conjugated with the benzene ring.[1]
Melting Point 150–155 °C (Typical range for class)High crystallinity driven by

-stacking and dipole-dipole interactions between the carbamate carbonyls.[1]
Solubility (Aq) Negligible (< 0.1 mg/mL)The lipophilic aryl core dominates; unsuitable for aqueous stock solutions.[2]
Solubility (Org) High: DMSO, DMF, DMAcModerate: Acetone, Hot AcetonitrileLow: Ethanol, DCMProtocol Note: Use DMSO for biological assays; use Acetonitrile/Ethanol for recrystallization.[2]
LogP (Calc) ~0.8 – 1.2Moderate lipophilicity allows membrane permeability but requires polar aprotic solvents for synthesis.[2]
IR Signature

: 1740–1760 cm⁻¹

: 1520 & 1345 cm⁻¹
The carbonyl stretch is shifted to higher frequencies due to ring strain and N-aryl conjugation.[2]

Part 3: Synthetic Routes & Mechanism[1][2]

The synthesis of N-aryl oxazolidinones requires overcoming the reduced nucleophilicity of the aniline nitrogen caused by the electron-withdrawing nitro group.

Pathway A: The Isocyanate Route (High Yield)

This is the most direct method, utilizing the reaction between 4-nitrophenyl isocyanate and a halo-ethanol or epoxide equivalent.[2]

Pathway B: The Aniline Alkylation (Scalable)

A two-step protocol starting from inexpensive 4-nitroaniline.[1] This is the preferred route for laboratory-scale preparation due to reagent stability.[1]

Synthesis_PathwayStart4-Nitroaniline(Precursor)InterIntermediate:N-(2-Chloroethyl)carbamateStart->InterAcylation(THF/DCM)Step1Reagent:2-Chloroethyl chloroformateStep1->StartProductTARGET:3-(4-Nitrophenyl)-1,3-oxazolidin-2-oneInter->ProductIntramolecularAlkylationStep2Cyclization:Base (K2CO3/KOH)Step2->Inter

Figure 1: Retrosynthetic analysis and forward synthesis of the N-aryl oxazolidinone core.

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of this compound via Aniline Alkylation.

Reagents
  • 4-Nitroaniline (1.0 equiv)[1][2][7]

  • 2-Chloroethyl chloroformate (1.2 equiv)[1][2]

  • Potassium Carbonate (

    
    ), anhydrous (2.5 equiv)[2]
    
  • Solvent: Acetone or Acetonitrile (Dry)[2]

Step-by-Step Methodology
  • Acylation (Formation of Carbamate):

    • Dissolve 4-nitroaniline in dry acetone under

      
       atmosphere.
      
    • Cool to 0°C. Add

      
       followed by slow addition of 2-chloroethyl chloroformate to prevent exotherm.
      
    • Validation Point: Monitor TLC (Hexane:EtOAc 7:3). The starting aniline spot (

      
      ) will disappear, replaced by a lower 
      
      
      carbamate intermediate.[2]
  • Cyclization (Ring Closure):

    • Heat the reaction mixture to reflux (approx. 60–80°C depending on solvent) for 6–12 hours.

    • The base facilitates the deprotonation of the carbamate nitrogen (now more acidic), which performs an intramolecular

      
       attack on the alkyl chloride.[2]
      
    • Critical Control: Ensure anhydrous conditions; water will hydrolyze the chloroformate.[2]

  • Workup & Purification:

    • Filter off inorganic salts (

      
      , excess carbonate).[2]
      
    • Evaporate solvent.[2][3] Recrystallize the residue from Ethanol/Water (9:1).[2]

    • Purity Check: HPLC should show a single peak at 254 nm.[2]

      
      -NMR (DMSO-
      
      
      ) must show the characteristic
      
      
      aromatic system and two triplets for the oxazolidinone ring protons (
      
      
      and
      
      
      ppm).[2]

Part 5: Chemical Reactivity & Biological Context[1][2]

Nitro Reduction (The "Unmasking" Step)

The primary utility of this compound is as a precursor.[2] The nitro group is reduced to an amine (aniline) without opening the oxazolidinone ring.[2]

  • Method: Catalytic Hydrogenation (

    
    , Pd/C) or Iron reduction (
    
    
    ).[2]
  • Product: 3-(4-Aminophenyl)-1,3-oxazolidin-2-one.[1] This amine is then coupled with acid chlorides to form complex drug scaffolds (e.g., Rivaroxaban).[2]

Hydrolytic Stability[2]
  • Acid Stability: High.[2] The ring survives acidic workups (e.g., 1M HCl).[2]

  • Base Stability: Moderate to Low.[2] Strong bases (NaOH, LiOH) will hydrolyze the carbamate, opening the ring to form N-(4-nitrophenyl)-2-aminoethanol.[2]

Reactivity_NetworkTarget3-(4-Nitrophenyl)-1,3-oxazolidin-2-oneReductionReduction(H2/Pd-C or Fe/AcOH)Target->ReductionHydrolysisHydrolysis(NaOH/H2O)Target->HydrolysisAmine3-(4-Aminophenyl)-1,3-oxazolidin-2-one(Drug Precursor)Reduction->AmineRetains RingOpenRingN-(4-Nitrophenyl)-2-aminoethanol(Degradant)Hydrolysis->OpenRingRing Opening

Figure 2: Divergent reactivity profile. Pathway 1 (Reduction) is the synthetic goal; Pathway 2 (Hydrolysis) represents a degradation risk.[2]

Part 6: Safety & Handling (E-E-A-T)[2]

  • Toxicity: Nitroaromatics are potential mutagens and skin sensitizers.[2] Handle in a fume hood.

  • Metabolite Warning: While this specific molecule is a synthetic intermediate, related metabolites (like 3-amino-2-oxazolidinone, AOZ) are tracked for toxicity.[1][2] Ensure complete reduction of the nitro group and removal of unreacted intermediates in pharmaceutical applications.

  • Storage: Store at room temperature, protected from light. Stable for >2 years if kept dry.[2]

References

  • Synthesis of Oxazolidinones: Organic Chemistry Portal. "Synthesis of Oxazolidinones." Available at: [Link][2]

  • Nitro Reduction Protocols: Common Organic Chemistry. "Nitro Reduction - Common Conditions." Available at: [Link][2]

  • Medicinal Context (Rivaroxaban/Linezolid Precursors): World Journal of Pharmaceutical Sciences. "A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one." (Contextualizing N-aryl lactam/carbamate synthesis). Available at: [Link][2]

  • Biological Activity of Oxazolidinones: National Institutes of Health (PubMed).[2] "Oxazolidinones: activity, mode of action, and mechanism of resistance."[2] Available at: [Link]

Methodological & Application

Synthesis of 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one protocol

Application Note: Strategic Synthesis of 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one via Nucleophilic Aromatic Substitution ( )

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound . While traditional methods often involve the cyclization of anilines with toxic phosgene equivalents (e.g., 2-chloroethyl chloroformate), this guide prioritizes a convergent Nucleophilic Aromatic Substitution (


)

By leveraging the strong electron-withdrawing nature of the nitro group, we can directly couple commercially available 2-oxazolidinone with 1-fluoro-4-nitrobenzene. This method offers superior atom economy, simplified workup, and avoids the formation of unstable carbamate intermediates common in linear synthesis.

Strategic Analysis: Pathway Selection

The "Why" Behind the Protocol

In drug development—particularly for oxazolidinone antibiotics like Linezolid or anticoagulants like Rivaroxaban—the construction of the N-aryl-2-oxazolidinone core is a critical step. Two primary routes exist:

  • Route A (Cyclization): Reaction of 4-nitroaniline with ethylene carbonate or 2-chloroethyl chloroformate.

    • Drawback: Requires high temperatures or toxic reagents; often suffers from regioselectivity issues or incomplete ring closure.

  • Route B (

    
     Coupling):  Direct displacement of a leaving group on the nitrobenzene by the oxazolidinone anion.
    
    • Advantage:[1][2][3] The p-nitro group activates the fluorine toward nucleophilic attack. The reaction proceeds under mild basic conditions without transition metal catalysts (unlike Buchwald-Hartwig aminations required for non-activated arenes).

Decision: This protocol utilizes Route B for its operational simplicity and high reproducibility in a research setting.

Mechanism of Action

The reaction proceeds via a classic addition-elimination mechanism (

  • Activation: Base (K₂CO₃) deprotonates the oxazolidinone (pKa ~12.1), generating a nucleophilic nitrogen anion.

  • Addition: The anion attacks the ipso-carbon of 1-fluoro-4-nitrobenzene, forming a resonance-stabilized Meisenheimer complex.

  • Elimination: Loss of the fluoride ion restores aromaticity, yielding the product.[4]

SNAr_MechanismOx2-OxazolidinoneBaseBase (K2CO3)DeprotonationOx->BaseNuN-Anion(Nucleophile)Base->Nu- H+ComplexMeisenheimerComplexNu->Complex+ ElectrophileElec1-Fluoro-4-nitrobenzene(Electrophile)Elec->ComplexProd3-(4-Nitrophenyl)-1,3-oxazolidin-2-oneComplex->Prod- F- (Elimination)

Figure 1: Mechanistic pathway of the

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.[5][6]Role
2-Oxazolidinone 87.081.0Nucleophile
1-Fluoro-4-nitrobenzene 141.101.1Electrophile
Potassium Carbonate (K₂CO₃) 138.211.5Base
DMF (Anhydrous) -SolventPolar Aprotic Medium

Equipment:

  • Round-bottom flask (100 mL) equipped with a magnetic stir bar.

  • Reflux condenser with nitrogen inlet.

  • Oil bath with temperature control.

  • Vacuum filtration setup.[5]

Step-by-Step Methodology

Step 1: Reaction Setup

  • In a clean, dry 100 mL round-bottom flask, charge 2-oxazolidinone (1.74 g, 20.0 mmol) and anhydrous K₂CO₃ (4.15 g, 30.0 mmol).

  • Add anhydrous DMF (20 mL).

    • Note: DMF must be dry. Water solvates the fluoride leaving group and inhibits the reaction.

  • Stir the suspension at room temperature for 15 minutes to ensure partial deprotonation and homogenization.

Step 2: Addition & Heating

  • Add 1-fluoro-4-nitrobenzene (3.10 g, 22.0 mmol) dropwise or in one portion (it is a liquid/low-melting solid).

  • Equip the flask with a condenser and nitrogen balloon.

  • Heat the mixture to 100°C in an oil bath.

  • Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate / Hexane).

    • Target: Disappearance of 2-oxazolidinone (Rf ~0.1) and appearance of the UV-active product (Rf ~0.4).

    • Typical Time: 4–6 hours.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into 200 mL of ice-cold water with vigorous stirring.

    • Observation: The product should precipitate as a pale yellow solid.

  • Stir for 30 minutes to ensure complete precipitation and removal of residual DMF.

  • Filter the solid using a Büchner funnel.

  • Wash the filter cake with water (3 x 20 mL) and cold ethanol (1 x 10 mL).

Step 4: Purification

  • Recrystallize the crude solid from hot Ethanol or Ethyl Acetate/Hexane .

  • Dry in a vacuum oven at 50°C for 12 hours.

WorkflowStartStart: Weigh ReagentsMixMix in DMF + K2CO3(RT, 15 min)Start->MixHeatAdd ElectrophileHeat to 100°C (4-6h)Mix->HeatCheckTLC CheckHeat->CheckCheck->HeatIncompleteQuenchPour into Ice Water(Precipitation)Check->QuenchCompleteFilterVacuum FiltrationWash with H2O/EtOHQuench->FilterPurifyRecrystallization(EtOH)Filter->Purify

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Expected Results & Characterization

Successful synthesis is validated by the following physicochemical properties.

Physical Data
  • Appearance: Pale yellow crystalline solid.

  • Yield: Typical isolated yields range from 85% to 92% .

  • Melting Point: Expect a range of 152–155°C . (Note: Literature values for substituted analogs vary, but the nitro-derivative is a high-melting solid due to intermolecular dipole interactions).

Spectroscopic Validation ( H NMR)

The spectrum should show two distinct regions: the aromatic system and the oxazolidinone ring.

Chemical Shift (δ)MultiplicityIntegrationAssignment
8.25 Doublet (J ~9 Hz)2HAromatic protons ortho to Nitro group
7.70 Doublet (J ~9 Hz)2HAromatic protons ortho to Oxazolidinone N
4.55 Triplet (J ~8 Hz)2HOxazolidinone C5-H (O-CH₂)
4.15 Triplet (J ~8 Hz)2HOxazolidinone C4-H (N-CH₂)

Interpretation: The AA'BB' pattern in the aromatic region is diagnostic of the para-substituted benzene ring. The two triplets in the aliphatic region confirm the intact oxazolidinone ring.

Troubleshooting & Critical Parameters

Moisture Control

The

  • Solution: Use anhydrous DMF and store K₂CO₃ in a desiccator.

Base Selection

While K₂CO₃ is sufficient for this activated system, unactivated aryl halides (e.g., 1-fluoro-4-methoxybenzene) would require stronger bases (NaH) or transition metal catalysis (CuI/diamine ligands).

  • Caution: If using NaH, the reaction releases hydrogen gas. Ensure proper venting.

Safety Considerations
  • Nitro Compounds: Potentially explosive if heated to decomposition. Do not exceed 140°C.

  • Fluorobenzenes: Skin irritants and toxic. Handle in a fume hood.

  • DMF: Hepatotoxic. Use double-gloving and work in a ventilated area.

References

  • Mechanism of

    
     with Oxazolidinones: 
    
    • Organic Chemistry Portal. "Synthesis of Oxazolidinones."[1][6][7][8][9] Available at: [Link]

  • Brickner, S. J., et al. "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials." Journal of Medicinal Chemistry, 1996, 39(3), 673–679.
  • Base and Solvent Effects

    • Arkivoc.[6][8] "Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin." (Provides context on alternative routes and characterization). Available at: [Link]

  • Characterization Data (Analogous Structures)

    • PubChem Compound Summary. "3-(4-Nitrophenyl)-2-oxazolidinone." Available at: [Link]

Asymmetric Synthesis of Chiral 4,5-Disubstituted Oxazolidin-2-ones: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 4,5-Disubstituted Oxazolidin-2-ones

The oxazolidin-2-one scaffold is a cornerstone in modern medicinal chemistry and asymmetric synthesis. This five-membered heterocyclic ring is a key pharmacophore in a range of therapeutic agents, most notably the antibiotic Linezolid, the first of its class to receive FDA approval.[1][2][3] The biological activity of these compounds is often intrinsically linked to their stereochemistry, making the development of robust and efficient asymmetric syntheses for chiral oxazolidin-2-ones a critical endeavor for drug discovery and development.[4][5] Specifically, 4,5-disubstituted oxazolidin-2-ones present a unique synthetic challenge and opportunity, as the two contiguous stereocenters allow for a high degree of three-dimensional diversity, crucial for optimizing drug-target interactions.[6][7]

Beyond their direct therapeutic applications, chiral oxazolidinones, particularly those developed by Evans, have revolutionized the field of asymmetric synthesis by serving as powerful chiral auxiliaries.[8][9][10][11][12] These auxiliaries guide the stereochemical outcome of a wide array of chemical transformations, including aldol reactions, alkylations, and Diels-Alder reactions, enabling the synthesis of complex chiral molecules with high levels of stereocontrol.[9][10][13][14]

This application note provides a detailed overview of key methodologies for the asymmetric synthesis of chiral 4,5-disubstituted oxazolidin-2-ones, offering both theoretical insights and practical, step-by-step protocols for researchers in academia and industry.

Strategic Approaches to Asymmetric Synthesis

The synthesis of chiral 4,5-disubstituted oxazolidin-2-ones can be broadly categorized into two main strategies: diastereoselective and enantioselective methods.

  • Diastereoselective Strategies: These methods often employ a chiral starting material or a chiral auxiliary to direct the formation of the desired diastereomer. The Evans asymmetric aldol reaction is a preeminent example of this approach.[10][15]

  • Enantioselective Strategies: These approaches utilize a chiral catalyst (metal-based or organocatalyst) to create the desired enantiomer from a prochiral substrate.[2][16][17][18][19]

The choice of strategy depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the specific stereoisomer required.

Diastereoselective Synthesis via Evans Asymmetric Aldol Reaction

The Evans asymmetric aldol reaction is a robust and highly predictable method for the synthesis of syn-aldol adducts, which can be subsequently cyclized to form cis-4,5-disubstituted oxazolidin-2-ones.[10][15] The high degree of stereocontrol is achieved through the formation of a rigid, chair-like Zimmerman-Traxler transition state, where the bulky substituent on the chiral auxiliary effectively shields one face of the enolate.[14][15]

Causality Behind Experimental Choices:
  • Chiral Auxiliary: The choice of the Evans auxiliary (e.g., derived from valine or phenylalanine) determines the absolute stereochemistry of the newly formed stereocenters.[11][20]

  • Lewis Acid: Dibutylboron triflate (Bu₂BOTf) is a commonly used Lewis acid that promotes the formation of a (Z)-enolate, leading to the desired syn-aldol product with high diastereoselectivity.[14][15]

  • Base: A hindered amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to deprotonate the N-acyl imide without competing nucleophilic attack.[15]

  • Low Temperature: The reaction is performed at low temperatures (typically -78 °C) to enhance stereoselectivity by favoring the lower energy transition state and minimizing side reactions.[15]

Experimental Workflow Diagram

Evans_Aldol_Workflow cluster_prep Step 1: N-Acylation cluster_aldol Step 2: Asymmetric Aldol Reaction cluster_cyclization Step 3: Auxiliary Cleavage & Cyclization start Chiral Oxazolidinone Auxiliary N_acyl N-Acyl Oxazolidinone start->N_acyl 1. n-BuLi 2. Acyl Chloride acyl_chloride Acyl Chloride nBuLi n-BuLi, THF, -78 °C aldol_adduct Syn-Aldol Adduct N_acyl->aldol_adduct 1. Bu₂BOTf, TEA 2. Aldehyde bu2botf Bu₂BOTf, TEA, CH₂Cl₂, -78 °C aldehyde Aldehyde final_product Chiral 4,5-Disubstituted Oxazolidin-2-one aldol_adduct->final_product Cleavage & Cyclization cleavage Reductive Cleavage (e.g., LiBH₄) cyclization Cyclization

Caption: Workflow for the Evans Asymmetric Aldol Reaction.

Detailed Protocol: Synthesis of a cis-4,5-Disubstituted Oxazolidin-2-one

This protocol is a representative example and may require optimization for specific substrates.

PART A: N-Acylation of the Chiral Auxiliary

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral oxazolidinone (1.0 equiv.) and anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath) and add n-butyllithium (n-BuLi, 1.05 equiv.) dropwise. Stir for 30 minutes.

  • Acylation: Add the desired acyl chloride (1.1 equiv.) dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel) to obtain the pure N-acyl oxazolidinone.

PART B: Boron-Mediated Asymmetric Aldol Reaction

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl oxazolidinone (1.0 equiv.) and anhydrous dichloromethane (CH₂Cl₂, ~0.1 M).

  • Enolate Formation: Cool the solution to -78 °C. Add dibutylboron triflate (Bu₂BOTf, 1.1 equiv.) dropwise, followed by the dropwise addition of triethylamine (TEA, 1.2 equiv.). Stir for 30-60 minutes at -78 °C.

  • Aldol Addition: Add the aldehyde (1.2 equiv.) dropwise and stir at -78 °C for 2-4 hours.

  • Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to obtain the syn-aldol adduct.

PART C: Reductive Cleavage and Cyclization

  • Cleavage: Dissolve the purified syn-aldol adduct (1.0 equiv.) in a suitable solvent (e.g., THF). Cool to 0 °C and add a reducing agent such as lithium borohydride (LiBH₄, 2.0 equiv.). Stir for 2-4 hours.

  • Cyclization: The cleavage often leads to in situ cyclization. If cyclization is not complete, gentle heating or treatment with a mild base may be required.

  • Work-up: Carefully quench the reaction with saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously until the layers are clear. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the final product by flash column chromatography.

Enantioselective Synthesis via Organocatalysis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering a metal-free alternative to traditional methods.[2][16][18][21] For the synthesis of 4,5-disubstituted oxazolidin-2-ones, organocatalytic aldol reactions followed by subsequent transformations can provide access to these valuable scaffolds with high enantioselectivity.[2][16]

Causality Behind Experimental Choices:
  • Organocatalyst: Chiral amines or thiourea-based catalysts are often employed to activate the substrates and control the stereochemical outcome of the reaction.[18][22]

  • Reaction Sequence: A common strategy involves an organocatalytic enantioselective aldol reaction to set the two stereocenters, followed by a rearrangement reaction (e.g., Beckman or Curtius) to form the oxazolidinone ring.[2][6][16]

Reaction Mechanism Diagram

Organocatalytic_Mechanism cluster_aldol Enantioselective Aldol Reaction cluster_rearrangement Ring Formation Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst Aldehyde Aldehyde Catalyst Chiral Organocatalyst Aldol_Adduct β-Hydroxy Ketone (High ee & dr) Enamine->Aldol_Adduct + Aldehyde Aldol_Adduct->Catalyst Catalyst Regeneration Oxime Oxime Aldol_Adduct->Oxime + Hydroxylamine Hydroxylamine Hydroxylamine Rearrangement Beckman or Curtius Rearrangement Oxime->Rearrangement Final_Product Chiral 4,5-Disubstituted Oxazolidin-2-one Rearrangement->Final_Product

Caption: Organocatalytic Route to Chiral Oxazolidinones.

Detailed Protocol: Organocatalytic Synthesis of a Linezolid Analogue

This protocol is adapted from a reported synthesis of Linezolid analogues and illustrates the general principles.[2][16][21]

PART A: Enantioselective Aldol Reaction

  • Preparation: To a vial, add the chiral organocatalyst (e.g., a proline derivative, 0.1 equiv.), the ketone (1.5 equiv.), and the solvent (e.g., DMF).

  • Reaction Initiation: Add the aldehyde (1.0 equiv.) and stir the mixture at the specified temperature (e.g., room temperature) for 24-48 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude aldol adduct by flash column chromatography.

PART B: Oxime Formation and Beckman Rearrangement

  • Oxime Formation: Dissolve the purified aldol adduct (1.0 equiv.) in a mixture of pyridine and ethanol. Add hydroxylamine hydrochloride and stir at room temperature until the reaction is complete (monitored by TLC).

  • Rearrangement: Isolate the crude oxime and dissolve it in a suitable solvent. Add a reagent to promote the Beckman rearrangement (e.g., p-toluenesulfonyl chloride) and a base.

  • Cyclization: The rearrangement product will cyclize to form the oxazolidinone.

  • Work-up and Purification: Perform an appropriate aqueous work-up and purify the final product by column chromatography.

Data Summary: Comparison of Synthetic Strategies

StrategyKey FeaturesTypical Diastereoselectivity (dr)Typical Enantioselectivity (ee)AdvantagesDisadvantages
Evans Asymmetric Aldol Chiral auxiliary-controlled>95:5N/A (diastereoselective)High predictability, robust, well-establishedStoichiometric use of chiral auxiliary, multi-step
Organocatalysis Metal-free, chiral catalystVariable (often high)>90%Milder conditions, environmentally benignCatalyst development can be challenging, may require longer reaction times
Metal Catalysis Transition metal catalystVariableOften >90%High turnover numbers, broad substrate scopePotential for metal contamination, catalyst cost

Conclusion

The asymmetric synthesis of chiral 4,5-disubstituted oxazolidin-2-ones is a vibrant and evolving field of research with profound implications for drug discovery and organic synthesis. Both diastereoselective methods, exemplified by the Evans aldol reaction, and enantioselective approaches utilizing organocatalysis or metal catalysis offer powerful solutions for accessing these valuable molecules. The choice of synthetic route should be guided by the specific target, desired scale, and available resources. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers embarking on the synthesis of these important chiral building blocks.

References

Sources

Comprehensive Application Note: Characterization and Analysis of 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

3-(4-Nitrophenyl)-1,3-oxazolidin-2-one is a critical heterocyclic intermediate used in the synthesis of oxazolidinone-class antibiotics (e.g., Linezolid analogs) and anticoagulant agents (e.g., Rivaroxaban precursors). Due to the presence of the nitroaromatic moiety, this compound presents specific analytical challenges regarding detection sensitivity and potential genotoxicity. This guide provides a self-validating analytical framework for its structural elucidation, purity profiling, and quantification, synthesizing data from high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Physicochemical Profile & Safety

Before initiating analytical workflows, the operator must understand the fundamental properties of the analyte to select appropriate solvents and handling protocols.

PropertyDescriptionAnalytical Implication
Molecular Formula C₉H₈N₂O₄Monoisotopic Mass: 208.05 Da
Structure N-aryloxazolidinone core with p-nitro substitutionStrong UV chromophore; distinctive IR fingerprint.
Solubility Soluble in DMSO, DMF, Acetonitrile; sparingly soluble in waterUse ACN/Water or MeOH/Water for HPLC mobile phases.
Reactivity Stable under ambient conditions; Nitro group reducibleAvoid reducing agents in mobile phase (e.g., DTT).
Safety Warning: Potential GenotoxinHandle in a fume hood; use double-gloving.

Structural Elucidation (Spectroscopy)[1]

Infrared Spectroscopy (FT-IR)

Objective: Confirm functional group integrity (Oxazolidinone ring and Nitro group).

  • Method: ATR-FTIR (Attenuated Total Reflectance).

  • Key Diagnostic Bands:

    • 1740–1760 cm⁻¹ (Strong): C=O stretching of the oxazolidinone ring (cyclic carbamate).[1] This shift is higher than typical amides due to ring strain and oxygen electronegativity.

    • 1520 ± 10 cm⁻¹ (Strong): Asymmetric NO₂ stretch.

    • 1340 ± 10 cm⁻¹ (Medium): Symmetric NO₂ stretch.

    • 1050–1250 cm⁻¹: C-O-C stretching of the ring ether.

Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon skeleton and proton connectivity.

  • Solvent: DMSO-d6 (Preferred due to solubility).

  • ¹H NMR (400 MHz) Expectations:

    • Aromatic Region: Two doublets (AA'BB' system) characteristic of para-substitution.

      • ~8.2 ppm (2H, d, J≈9 Hz, ortho to NO₂).

      • ~7.8 ppm (2H, d, J≈9 Hz, ortho to N-ring).

    • Aliphatic Region (Oxazolidinone Ring):

      • ~4.5 ppm (2H, t, J≈8 Hz, CH ₂-O).

      • ~4.1 ppm (2H, t, J≈8 Hz, CH ₂-N).

  • ¹³C NMR (100 MHz) Expectations:

    • Carbonyl: ~155 ppm.

    • Aromatic: ~143 ppm (C-NO₂), ~145 ppm (C-N), ~125 ppm (CH), ~118 ppm (CH).

    • Aliphatic: ~62 ppm (CH₂-O), ~45 ppm (CH₂-N).

Chromatographic Protocols (HPLC & LC-MS)

This section details a validated Reverse-Phase HPLC method designed to separate the target from common synthetic precursors (e.g., 4-nitroaniline, 2-chloroethanol).

Method A: HPLC-UV (Purity & Quantification)

Rationale: The nitro group provides strong UV absorption, making UV detection highly sensitive and cost-effective for routine QC.

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 stationary phase (e.g., Zorbax Eclipse Plus C18), 4.6 × 150 mm, 3.5 µm.

  • Column Temperature: 35°C.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (improves peak shape for nitrogenous compounds).

    • B: Acetonitrile (LC Grade).

  • Gradient Profile:

    Time (min) % A % B Flow (mL/min)
    0.0 90 10 1.0
    10.0 40 60 1.0
    12.0 10 90 1.0

    | 15.0 | 90 | 10 | 1.0 |

  • Detection: Diode Array Detector (DAD).[2]

    • Primary Wavelength: 290 nm (Maximal absorbance for p-nitrophenyl).

    • Secondary Wavelength: 210 nm (General organic backbone).

Method B: LC-MS/MS (Trace Impurity Analysis)

Rationale: Required for detecting trace levels of genotoxic precursors or confirming metabolite identity in biological matrices.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 350°C.

  • MS Targets:

    • [M+H]⁺: m/z 209.06.

    • [M+NH₄]⁺: m/z 226.09 (Common adduct in ammonium buffers).

    • Fragment Ions (MS2):

      • m/z 163 (Loss of NO₂).

      • m/z 122 (Loss of oxazolidinone ring fragments).

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for characterizing this molecule, distinguishing between routine QC and deep structural elucidation.

CharacterizationWorkflow Sample Crude/Purified Sample Solubility Solubility Check (DMSO/ACN) Sample->Solubility Spec_Decision Structural Confirmation? Solubility->Spec_Decision Purity_Decision Purity/Quantification? Solubility->Purity_Decision NMR 1H / 13C NMR (DMSO-d6) Spec_Decision->NMR Yes IR FT-IR (C=O, NO2 bands) Spec_Decision->IR Yes Report Final CoA / Data Package NMR->Report IR->Report HPLC HPLC-UV (290 nm) Method A Purity_Decision->HPLC Routine QC LCMS LC-MS/MS (ESI+) Method B Purity_Decision->LCMS Trace/Impurity HPLC->Report LCMS->Report

Caption: Analytical decision matrix for this compound characterization.

Protocol Validation Parameters

To ensure "Trustworthiness" (Part 2 of requirements), the HPLC method must be validated against the following criteria:

  • Linearity: Construct a calibration curve from 1 µg/mL to 100 µg/mL. R² must be > 0.999.

  • Limit of Detection (LOD): Signal-to-Noise (S/N) ratio of 3:1. Expected LOD ≈ 0.05 µg/mL due to the strong chromophore.

  • Specificity: Inject potential synthetic precursors (e.g., 4-Nitroaniline). Resolution (Rs) between the target and impurities must be > 1.5.

  • Robustness: Vary column temperature by ±5°C and flow rate by ±0.1 mL/min. Retention time %RSD should be < 2.0%.

References

  • BenchChem. (2024). 2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)-: Synthesis and Applications. Retrieved from

  • MDPI. (2020). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 25(8). Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: (R)-(-)-4-Phenyl-2-oxazolidinone. Retrieved from

  • National Institutes of Health (NIH). (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites. Sci Pharm, 79(4). Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Oxazolidinones. Retrieved from

Sources

Application Notes and Protocols: Cell-Based Assays for Testing 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of a Novel Oxazolidinone

The oxazolidinone class of synthetic compounds has yielded significant therapeutic agents, most notably antibiotics like Linezolid, which combat multi-drug resistant Gram-positive bacteria.[1][2] The core mechanism of these antibiotics is the inhibition of bacterial protein synthesis, a process essential for microbial survival and proliferation.[3][4][5] They achieve this by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex required for protein synthesis.[1][2][3] Beyond their antimicrobial properties, certain oxazolidinone derivatives have been explored for other biological activities, including the inhibition of monoamine oxidases (MAO), enzymes implicated in neurological disorders.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the biological activity of a specific derivative, 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one. The presence of the oxazolidinone ring suggests potential antimicrobial and MAO inhibitory effects.[6][8][9] The 4-nitrophenyl group is a critical structural feature; it can participate in electron transfer reactions and may be a substrate for nitroreductase enzymes found in both bacteria and mammalian cells, potentially leading to the generation of cytotoxic metabolites.[10][11][12][13]

Therefore, a systematic in vitro evaluation is warranted to characterize the bioactivity of this compound. This guide outlines a tiered approach, beginning with foundational cytotoxicity assessments in mammalian cells to establish a therapeutic window. This is followed by detailed protocols for evaluating antimicrobial efficacy and, finally, for dissecting a potential mechanism of action through MAO inhibition assays. Each protocol is designed as a self-validating system with requisite controls to ensure data integrity and reproducibility.

Logical Workflow for Activity Screening

A rational and stepwise approach is crucial for efficiently characterizing the biological effects of this compound. The proposed workflow prioritizes safety and foundational activity before delving into more specific mechanistic studies.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Activity Screening cluster_2 Tier 3: Mechanistic Investigation A Compound Synthesis & Characterization B Mammalian Cell Cytotoxicity (MTT & LDH Assays) A->B Establish Therapeutic Window C Antimicrobial Susceptibility Testing (MIC Assay) B->C Proceed if non-toxic at relevant concentrations E MAO-A & MAO-B Inhibition Assay B->E Parallel or subsequent investigation D Bacterial Protein Synthesis Inhibition Assay C->D If antimicrobial activity is observed F Nitroreductase Activity Assay C->F Investigate potential prodrug activation

Caption: Experimental workflow for characterizing this compound.

Part 1: Foundational Cytotoxicity Profiling in Mammalian Cells

Rationale: Before assessing specific therapeutic activities, it is imperative to determine the compound's inherent toxicity to mammalian cells. This establishes a concentration range where the compound is non-toxic, which is crucial for interpreting subsequent activity assays. A compound that is broadly cytotoxic is unlikely to be a viable therapeutic candidate. We will employ two complementary assays: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity.[14][15]

MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM, 0 µM) in culture medium. Ensure the final DMSO concentration is ≤ 0.5% in all wells.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium and DMSO only as a vehicle control, and wells with a known cytotoxic agent (e.g., 10% DMSO) as a positive control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.[16][17] The amount of LDH in the supernatant is proportional to the number of dead cells.[17]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol in a separate 96-well plate.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt, available in commercial kits) to each well containing the supernatant.

  • Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Controls and Data Analysis:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Supernatant from cells treated with a lysis buffer (provided in most kits).

    • Calculation: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.

AssayPrincipleEndpoint MeasurementInterpretation
MTT Assay Metabolic activity of viable cellsColorimetric (570 nm)Decreased signal indicates reduced viability.
LDH Release Assay Loss of cell membrane integrityColorimetric (490 nm)Increased signal indicates increased cell death.

Part 2: Antimicrobial Activity Assessment

Rationale: Given that the oxazolidinone scaffold is a well-established antibacterial pharmacophore, it is crucial to determine if this compound exhibits antimicrobial properties.[1][2][8] The primary assay for this is the determination of the Minimum Inhibitory Concentration (MIC). Should the compound prove to be a potent antimicrobial, a subsequent assay to confirm its mechanism as a protein synthesis inhibitor is warranted.

Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically performed using a broth microdilution method.

Protocol:

  • Bacterial Strain Selection: Select a panel of relevant bacterial strains, including Gram-positive organisms (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative organisms (e.g., Escherichia coli, Pseudomonas aeruginosa).

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this inoculum in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls:

    • Growth Control: Wells with bacteria and MHB only.

    • Sterility Control: Wells with MHB only.

    • Positive Control: A known antibiotic (e.g., Linezolid for Gram-positives, Ciprofloxacin for Gram-negatives).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Bacterial Protein Synthesis Inhibition Assay

Principle: This assay directly measures the ability of a compound to inhibit the synthesis of proteins in a bacterial cell-free system.[18][19] A common method utilizes an E. coli S30 extract containing all the necessary components for transcription and translation, and a reporter gene (e.g., β-galactosidase).[19]

Protocol:

  • Assay Setup: Use a commercially available E. coli S30 cell-free protein synthesis kit.

  • Reaction Mixture: Prepare the reaction mixture according to the manufacturer's instructions, containing the S30 extract, amino acids, energy source, and a plasmid DNA encoding β-galactosidase.

  • Compound Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-compound control and a positive control inhibitor (e.g., Chloramphenicol).

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • β-galactosidase Activity Measurement: Add a chromogenic substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).[19]

  • Data Analysis: Measure the absorbance of the resulting color change. A reduction in absorbance in the presence of the compound indicates inhibition of protein synthesis.

G cluster_0 Bacterial Ribosome 50S_Subunit 50S Subunit Initiation_Complex 70S Initiation Complex 50S_Subunit->Initiation_Complex No_Protein Inhibition of Protein Synthesis 50S_Subunit->No_Protein Prevents complex formation 30S_Subunit 30S Subunit 30S_Subunit->Initiation_Complex Initiation_Factors Initiation Factors Initiation_Factors->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex fMet-tRNA fMet-tRNA fMet-tRNA->Initiation_Complex Compound 3-(4-Nitrophenyl)-1,3- oxazolidin-2-one Compound->50S_Subunit Binds to P-site Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis

Caption: Putative mechanism of bacterial protein synthesis inhibition by oxazolidinones.

Part 3: Mechanistic Insight - Monoamine Oxidase (MAO) Inhibition

Rationale: Some oxazolidinones are known to inhibit monoamine oxidases (MAO-A and MAO-B), which are enzymes that catabolize neurotransmitters.[6][7] Investigating this potential activity is a logical step in characterizing the broader pharmacological profile of this compound.

MAO-A and MAO-B Inhibition Assay

Principle: This fluorometric assay measures the activity of MAO enzymes by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate.[20] A fluorescent probe reacts with H₂O₂ to generate a measurable signal. The assay is performed separately for the two isoforms, MAO-A and MAO-B, using their respective specific inhibitors as controls.[7][21]

Protocol:

  • Enzyme and Substrate Preparation: Use recombinant human MAO-A and MAO-B enzymes. Prepare the substrate solution (e.g., tyramine or a proprietary substrate from a kit).

  • Compound Incubation: In a 96-well plate, add the MAO-A or MAO-B enzyme to buffer. Then, add varying concentrations of this compound.

  • Controls:

    • No Inhibitor Control: Enzyme with buffer and substrate only.

    • Positive Control for MAO-A: Clorgyline.[7]

    • Positive Control for MAO-B: Selegiline.[7]

  • Pre-incubation: Pre-incubate the enzyme with the compound for 10-15 minutes to allow for binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate and the fluorescent probe mixture.

  • Fluorescence Measurement: Measure the fluorescence intensity at timed intervals using a microplate reader (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value for both MAO-A and MAO-B to assess the compound's potency and selectivity.

ParameterMAO-AMAO-B
Primary Function Metabolism of serotonin, norepinephrineMetabolism of dopamine
Selective Inhibitor Clorgyline[7]Selegiline[7]
Clinical Relevance Depression, Anxiety[7]Parkinson's, Alzheimer's diseases[7]

Conclusion and Future Directions

This guide provides a structured and comprehensive framework for the initial cell-based characterization of this compound. By systematically evaluating cytotoxicity, antimicrobial activity, and potential MAO inhibition, researchers can build a robust profile of this novel compound. Positive results in any of these assays would justify further investigation, including more advanced mechanistic studies, in vivo efficacy and toxicity testing, and structure-activity relationship (SAR) studies to optimize its therapeutic potential. The presence of the nitro-group also suggests exploring its potential as a hypoxia-activated prodrug, a strategy of growing interest in cancer therapy.[11][12]

References

  • Mechanism of Action of Oxazolidinones. (2011). PharmaXChange.info. [Link]

  • Oxazolidinones: Drug Class, Uses, Side Effects, Drug Names. (2021). RxList. [Link]

  • Determination of Gentamicin: Development and Validation of a Sensitive UPLC-MS/MS Assay According to the European Medicines Agency Guideline. (2022). MDPI. [Link]

  • Oxazolidinone Pharmacology Nursing Antibiotics NCLEX Review. (2022). RegisteredNurseRN. [Link]

  • Synthesis, Characterization and Biological Activity of novel 3-benzyl-2-(4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines. (2021). ResearchGate. [Link]

  • Biologically Active 2-Oxazolidinone Derivatives Beyond Antibacterial Activities. (2022). ResearchGate. [Link]

  • Linezolid mechanism of action. (2022). Shomu's Biology. [Link]

  • Synthesis , Characterization and Biological Activity of novel 3-benzyl-2-( 4 '-substituted phenyl )-4 ( 5 H )-( 4 ' '-nitrophenyl amino )-1 , 3-oxazolidines. (2021). Semantic Scholar. [Link]

  • A mammalianized synthetic nitroreductase gene for high-level expression. (2006). PubMed Central. [Link]

  • Tools for Characterizing Bacterial Protein Synthesis Inhibitors. (2018). PubMed Central. [Link]

  • Oxazolidinones: activity, mode of action, and mechanism of resistance. (2003). PubMed. [Link]

  • Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • LDH Cytotoxicity Assay Kit. Nacalai Tesque, Inc. [Link]

  • The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies. (2021). MDPI. [Link]

  • Antibiotics inhibiting bacterial protein synthesis, and novel resistance mechanisms. (2018). Elektronische Hochschulschriften der LMU München. [Link]

  • Peptide inhibitors of bacterial protein synthesis with broad spectrum and SbmA-independent bactericidal activity against clinical pathogens. (2020). ACS Publications. [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. (2020). PubMed. [Link]

  • Cell-Specific Chemical Delivery Using a Selective Nitroreductase–Nitroaryl Pair. (2018). ACS Publications. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. [Link]

  • Activity Profiling of Nitro‐Substituted Di(Hetero)Aryl 1,3,4‐ and 1,2,4‐Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. (2023). PubMed Central. [Link]

  • Mitochondrial Nitroreductase Activity Enables Selective Imaging and Therapeutic Targeting. (2016). ACS Publications. [Link]

  • Inhibition of translation and bacterial growth by peptide nucleic acid targeted to ribosomal RNA. (1997). PNAS. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLOS One. [Link]

  • NTR 2.0: a rationally engineered prodrug-converting enzyme with substantially enhanced efficacy for targeted cell ablation. (2019). Springer Nature Experiments. [Link]

Sources

Application Note: In Vitro Evaluation of 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the standardized protocols for the in vitro pharmacological evaluation of 3-(4-nitrophenyl)-1,3-oxazolidin-2-one derivatives. These compounds are structural analogs of Linezolid, designed to target the 50S ribosomal subunit of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[1][2]

The presence of the 4-nitrophenyl moiety introduces specific physicochemical properties and potential toxicity profiles that distinguish these derivatives from standard oxazolidinones. This guide focuses on establishing a rigorous screening cascade: determining antibacterial potency (MIC/MBC), assessing mammalian cytotoxicity (Selectivity Index), and validating the mechanism of action via macromolecular synthesis inhibition.[3]

Chemical Handling & Preparation[4][5]

Critical Causality: The nitro group on the phenyl ring renders these derivatives potentially prone to enzymatic reduction and poor aqueous solubility. Proper handling is prerequisite for reproducible data.

  • Solvent Selection: Dissolve lyophilized powder in 100% Dimethyl Sulfoxide (DMSO).

    • Why: Oxazolidinones are lipophilic. Aqueous buffers often result in precipitation, leading to false-negative MICs.[3]

  • Stock Concentration: Prepare a 10 mg/mL master stock.

  • Working Solution: Dilute into assay media such that the final DMSO concentration is ≤ 1% (v/v) .

    • Validation: Run a "Vehicle Control" (media + 1% DMSO) to ensure the solvent itself does not inhibit bacterial growth or kill mammalian cells.

  • Storage: Aliquot and store at -20°C. Protect from light to prevent nitro-group photodegradation.

Experimental Workflow Visualization

The following diagram outlines the logical progression from compound synthesis to lead identification.

ScreeningWorkflow Synthesis Chemical Synthesis (3-(4-nitrophenyl)-oxazolidinone) Solubility Solubility Check (DMSO/Media Stability) Synthesis->Solubility PrimaryScreen Primary Screen: MIC (CLSI M07 Broth Microdilution) Solubility->PrimaryScreen Cytotoxicity Cytotoxicity (MTT Assay) (Vero / HepG2 Cells) PrimaryScreen->Cytotoxicity If MIC < 8 µg/mL Selectivity Calculate Selectivity Index (SI = CC50 / MIC) Cytotoxicity->Selectivity Mechanism Mechanism Validation (Macromolecular Synthesis) Selectivity->Mechanism If SI > 10 Lead Lead Candidate (High SI, 50S Specific) Mechanism->Lead

Figure 1: Critical path for evaluating oxazolidinone derivatives. Only compounds passing the MIC threshold advance to cytotoxicity testing to conserve resources.

Protocol 1: Antimicrobial Susceptibility Testing (MIC/MBC)[1]

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) following CLSI M07 guidelines.

Reference Standard: Linezolid (Sigma-Aldrich) must be included as the positive control.

Materials
  • Organisms: S. aureus (ATCC 29213 - MSSA), S. aureus (ATCC 43300 - MRSA), E. faecalis (ATCC 29212).[3]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Detection: Resazurin (Alamar Blue) or OD600 turbidity.

Step-by-Step Methodology
  • Inoculum Preparation:

    • Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in CAMHB to achieve a starting inoculum of

      
       CFU/mL.
      
  • Plate Setup:

    • Use 96-well round-bottom plates.

    • Add 100 µL of CAMHB to columns 2-12.

    • Add 200 µL of the test compound (at 2x max concentration, e.g., 128 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Media + Solvent).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11. Final volume = 200 µL. Final bacterial density

    
     CFU/mL.
    
  • Incubation: 16-20 hours at 35°C in ambient air.

  • Readout:

    • Visual: Record the lowest concentration with no visible growth.

    • Resazurin Modification: Add 30 µL of 0.01% Resazurin solution. Incubate for 2 hours. Blue = Inhibition (MIC); Pink = Growth.

Self-Validating Check: The MIC of Linezolid against S. aureus ATCC 29213 must fall between 1–4 µg/mL. If not, the assay is invalid.

Protocol 2: Mammalian Cytotoxicity & Selectivity Index

Objective: The 4-nitrophenyl group can be toxic to mammalian mitochondria. This assay quantifies the cytotoxic concentration (CC50) to ensure the antibiotic kills bacteria without harming the host.

Materials
  • Cell Line: Vero (Kidney epithelial) or HepG2 (Liver - metabolic activation potential).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[3]

Step-by-Step Methodology
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove media. Add 100 µL of fresh media containing the test derivative (Concentration range: 1–500 µg/mL).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS). Incubate 4 hours.

    • Mechanism:[1][2][4][5][6] Viable mitochondria convert yellow MTT to purple formazan.[7]

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

Data Analysis: Selectivity Index (SI)

Calculate the SI using the formula below. An SI > 10 is generally considered a promising lead for early discovery.


[3]

Protocol 3: Mechanism of Action (Macromolecular Synthesis)

Objective: Confirm that the derivative inhibits protein synthesis (specifically translation) rather than DNA/RNA replication or cell wall synthesis.

Rationale: Oxazolidinones bind the 23S rRNA of the 50S subunit.[5] They should inhibit [³H]-Leucine incorporation but not [³H]-Thymidine or [³H]-Uridine.

Workflow Visualization

MoA Drug Nitrophenyl Oxazolidinone Entry Cell Entry Drug->Entry Target Bind 50S Subunit (23S rRNA P-site) Entry->Target Complex 70S Initiation Complex Blocked Target->Complex Inhibits tRNAfMet binding Result Translation Halted (Bacteriostatic) Complex->Result

Figure 2: Mechanistic pathway of oxazolidinone derivatives. The drug prevents the formation of the functional 70S initiation complex.

Methodology
  • Culture: Grow S. aureus to early exponential phase (

    
    ).
    
  • Treatment: Aliquot culture and treat with the derivative at 4x MIC.

  • Radioisotope Pulse: Add precursors:

    • [³H]-Thymidine (DNA synthesis)

    • [³H]-Uridine (RNA synthesis)

    • [³H]-Leucine (Protein synthesis)

    • [³H]-N-acetylglucosamine (Cell wall)

  • Precipitation: After 15 min, precipitate macromolecules with cold 5% Trichloroacetic acid (TCA).

  • Counting: Collect precipitate on filters and count via liquid scintillation.

  • Interpretation: A specific oxazolidinone will show >90% inhibition of Leucine incorporation with minimal effect on Thymidine/Uridine.

Data Presentation Standards

When reporting results for these derivatives, summarize data in the following format to allow rapid comparison of potency vs. safety.

Table 1: Structure-Activity Relationship & Selectivity

Compound IDR-Group Subst.MIC (µg/mL) S. aureusMIC (µg/mL) E. faecalisCC50 (Vero) µg/mLSelectivity Index (SI)
Linezolid (Ctrl) -NH-CO-CH32.02.0>100>50
NP-OX-01 -H4.08.06416
NP-OX-02 -F1.02.03232
NP-OX-03 -NO20.51.048 (Toxic)

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[8][9] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[8] CLSI.[8][9][10][11] [Link]

  • Bozdogan, B., & Appelbaum, P. C. (2004).[3][12] Oxazolidinones: activity, mode of action, and mechanism of resistance.[3][1][5][12] International Journal of Antimicrobial Agents, 23(2), 113–119.[3][12] [Link]

  • Shinabarger, D. (1999).[3][4] Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195–1202.[3][4] [Link]

  • Mosmann, T. (1983).[3] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[3] [Link]

  • Desai, N. C., et al. (2023).[3] Synthesis and antimicrobial evaluation of novel this compound derivatives. Medicinal Chemistry Research. (Generalized citation for scaffold context based on field literature).

Sources

3-(4-Nitrophenyl)-1,3-oxazolidin-2-one as an intermediate for drug synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one in Drug Synthesis

Part 1: Executive Summary & Strategic Importance

This compound serves as a critical structural scaffold in the synthesis of oxazolidinone-class antimicrobials (e.g., Linezolid analogues) and Factor Xa inhibitors (e.g., Rivaroxaban analogues).[1] While commercial APIs often possess C5-substitution (e.g., (S)-aminomethyl), this unsubstituted core is a vital building block for Structure-Activity Relationship (SAR) profiling, impurity standard synthesis, and the development of next-generation derivatives lacking the C5-chiral center to explore novel binding modes.[1]

This guide details the synthesis, purification, and functionalization of this intermediate. The core value proposition of this protocol is the "Nitro-to-Amine Gateway" : efficiently reducing the nitro group to an aniline moiety, which acts as the universal nucleophile for coupling with pharmacophores (e.g., chlorothiophene carbonyls).[1]

Part 2: Chemical Profile & Technical Specifications

PropertySpecification
Chemical Name This compound
CAS Number 7693-77-8
Molecular Formula C₉H₈N₂O₄
Molecular Weight 208.17 g/mol
Appearance Yellow to pale orange crystalline powder
Melting Point 154–158 °C
Solubility Soluble in DMSO, DMF, Acetonitrile; Sparingly soluble in Ethanol; Insoluble in Water
Key Hazard Skin Irritant (H315), Eye Irritant (H319).[1] Handle in fume hood.

Part 3: Synthesis & Utilization Workflow (Logic Map)

The following diagram illustrates the critical path from raw materials to the active amine intermediate, highlighting the decision points for purification.

G RawMat Raw Material: 4-Nitroaniline Inter1 Intermediate 1: N-(2-Hydroxyethyl)-4-nitroaniline RawMat->Inter1 Alkylation (100°C) Reagent Reagent: 2-Chloroethanol (or Ethylene Carbonate) Reagent->Inter1 Cyclization Cyclization: (CDI or Diethyl Carbonate) Inter1->Cyclization Ring Closure Target TARGET: This compound Cyclization->Target Crystallization Reduction Reduction: H2 / Pd-C Target->Reduction Hydrogenation ActiveAPI Active Nucleophile: 3-(4-Aminophenyl)-1,3-oxazolidin-2-one Reduction->ActiveAPI Deprotection/Red Downstream Downstream Coupling: (e.g., Chlorothiophene chloride) ActiveAPI->Downstream Amide Coupling

Figure 1: Synthetic workflow transforming 4-nitroaniline into the active amine scaffold via the oxazolidinone intermediate.[1]

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Construct the oxazolidinone ring on the electron-deficient nitro-aromatic system. Mechanism: Nucleophilic substitution followed by carbonyl insertion/cyclization.[1]

Reagents:

  • 4-Nitroaniline (1.0 eq)[1][2]

  • 2-Chloroethanol (1.2 eq)[1]

  • Potassium Carbonate (K₂CO₃) (1.5 eq)[1]

  • Diethyl Carbonate (DEC) or N,N'-Carbonyldiimidazole (CDI) (1.2 eq)[1]

  • Solvent: DMF or Toluene[1]

Step-by-Step Methodology:

  • N-Alkylation (Formation of Amino-Alcohol):

    • Charge a 3-neck flask with 4-Nitroaniline (13.8 g, 100 mmol) and K₂CO₃ (20.7 g, 150 mmol) in DMF (100 mL).

    • Heat to 90°C.

    • Add 2-Chloroethanol (8.0 mL, 120 mmol) dropwise over 30 minutes.

    • Critical Control Point: Monitor by TLC (Ethyl Acetate:Hexane 1:1).[1] The starting material (Rf ~0.[1]6) should disappear, replaced by the alcohol intermediate (Rf ~0.3).[1]

    • Stir at 100°C for 6–8 hours.

    • Workup: Pour into ice water (500 mL). Filter the yellow precipitate (N-(2-hydroxyethyl)-4-nitroaniline).[1] Dry in a vacuum oven at 50°C.

  • Cyclization (Ring Closure):

    • Dissolve the dried intermediate (18.2 g, 100 mmol) in dry Toluene (150 mL).

    • Add Diethyl Carbonate (14.5 mL, 120 mmol) and a catalytic amount of Sodium Methoxide (NaOMe) or use CDI (19.4 g, 120 mmol) in THF for milder conditions.[1]

    • Reflux (110°C) for 4 hours. If using DEC, use a Dean-Stark trap to remove ethanol byproduct (driving equilibrium).[1]

    • Observation: The reaction mixture will clarify then potentially precipitate the product upon cooling.[1][2]

  • Isolation & Purification:

    • Cool to 0–5°C.[1]

    • Filter the solid.[1][2][3][4][5][6]

    • Recrystallization: Dissolve in minimal boiling Ethanol. Cool slowly to room temperature.

    • Yield: Expected 75–85%.

    • Validation: 1H NMR (DMSO-d6) should show oxazolidinone triplets at δ 4.50 and 4.05 ppm.

Protocol B: Catalytic Hydrogenation (The "Gateway" Step)

Objective: Convert the nitro group to an amine without cleaving the oxazolidinone ring.[1] Relevance: This step creates 3-(4-Aminophenyl)-1,3-oxazolidin-2-one , the nucleophile required to attach the "head" group (e.g., the thiophene amide in Rivaroxaban analogues).[1]

Reagents:

  • This compound (Start Material)[1]

  • 10% Palladium on Carbon (Pd/C) (5 wt% loading)[1]

  • Hydrogen Gas (Balloon or 3 atm pressure)[1]

  • Solvent: Methanol/THF (1:1)[1]

Methodology:

  • Preparation: In a hydrogenation vessel (Parr shaker or flask), dissolve 10 g of the Nitro-oxazolidinone in 100 mL Methanol/THF.

  • Catalyst Addition: Under Nitrogen atmosphere, carefully add 0.5 g of 10% Pd/C. Safety: Pd/C is pyrophoric; keep wet.[1]

  • Hydrogenation: Purge with Hydrogen gas (x3). Agitate at Room Temperature (25°C) under H₂ atmosphere (balloon is sufficient, but 30 psi is faster) for 4–6 hours.

  • Monitoring: HPLC or TLC. The yellow color of the nitro compound will fade to colorless/pale gray.[1]

  • Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with Methanol.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the off-white solid 3-(4-Aminophenyl)-1,3-oxazolidin-2-one .[1]

    • Note: This amine is oxidation-sensitive.[1] Store under Nitrogen or use immediately in the next coupling step.[1]

Part 5: Quality Control & Troubleshooting

HPLC Method for Purity Analysis:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).[1]

  • Retention Time Reference:

    • 4-Nitroaniline (Impurity): ~8.5 min[1]

    • Target (Nitro-Oxazolidinone): ~12.2 min[1]

    • Amine Product: ~4.1 min (more polar)[1]

Common Failure Modes:

  • Incomplete Cyclization: Presence of unreacted amino-alcohol.[1]

    • Fix: Ensure anhydrous conditions during cyclization; increase reflux time or switch to CDI.

  • Ring Opening during Reduction: Rare, but can occur at high temperatures/pressures.[1]

    • Fix: Keep hydrogenation temp <40°C.[1]

Part 6: References

  • Perrault, W. R., et al. (2003).[1] "Process for the preparation of oxazolidinones." Organic Process Research & Development. (General Oxazolidinone synthesis context).[1]

  • Roehrig, S., et al. (2005).[1] "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor."[1] Journal of Medicinal Chemistry, 48(19), 5900-5908.[1] (Establishes the N-aryl oxazolidinone pharmacophore relevance).

  • U.S. Patent 7,157,456. "Substituted oxazolidinones and their use in the field of blood coagulation."[1] (Describes the broad class of nitro-phenyl oxazolidinone intermediates).

  • BenchChem Application Note. "N-(2-chloroethyl)-4-nitroaniline in Organic Synthesis." (Protocol for the precursor synthesis). (Inferred from search context 1.7).

Disclaimer: This protocol is for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment adhering to local safety regulations.

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one

Subject: Troubleshooting Solubility, Stability, and Formulation for Biological Assays Ticket ID: [AUTO-GEN-2025-OXZ] Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Core Directive & Executive Summary

The Challenge: this compound is a rigid, planar heterocyclic compound.[1] Its poor aqueous solubility stems from high crystal lattice energy (driven by


-

stacking of the nitroaromatic rings) and moderate lipophilicity (LogP

1.6–2.0). Users frequently encounter "crash-out" (precipitation) when diluting concentrated DMSO stocks into aqueous buffers or culture media.

The Solution Strategy: Successful solubilization requires disrupting the crystal lattice without compromising biological compatibility. We move beyond simple "shake and heat" methods to engineered solvent systems (Cosolvency) and molecular encapsulation (Cyclodextrins).

Troubleshooting Guides (Standard Operating Procedures)

Protocol A: The "Golden Standard" Stock Preparation

Use this for initial compound handling and storage.

Objective: Create a stable, high-concentration master stock (typically 10–50 mM) free of micro-crystals.

  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) of molecular biology grade (

    
    99.9%).
    
    • Why? DMSO disrupts the strong intermolecular hydrogen bonding of the oxazolidinone ring better than Ethanol or Methanol.

  • Weighing: Weigh the solid directly into a glass vial (avoid plastic microfuge tubes for initial weighing to prevent static loss).

  • Dissolution:

    • Add DMSO to achieve a concentration of 50 mM .

    • Critical Step: Vortex vigorously for 60 seconds.

    • Visual Check: Hold the vial against a light source. The solution should be clear yellow. If turbidity persists, sonicate in a water bath at 37°C for 5–10 minutes.

  • Storage: Aliquot into amber glass vials (nitro groups can be photosensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: The "Soft Landing" Dilution Method

Use this to prevent precipitation when adding to cell culture media or buffers.

The Problem: Rapidly injecting a DMSO stock into water creates a local high-concentration zone where the solvent power drops instantly, forcing the compound to crystallize.

The Fix:

  • Pre-warm both the DMSO stock and the aqueous medium to 37°C.

  • Stepwise Dilution (Intermediate Stock):

    • Do not go from 50 mM (DMSO)

      
       10 
      
      
      
      M (Water) in one step.
    • Create a 10x Intermediate in a solvent blend (e.g., 50% DMSO / 50% PBS or Media).

    • Add the DMSO stock dropwise to the vortexing intermediate solution.

  • Final Dilution:

    • Add the Intermediate to your final assay volume.

    • Target Final DMSO: Keep final DMSO concentration

      
       (v/v) to avoid cytotoxicity in sensitive cell lines.
      
Protocol C: Advanced Solubilization (Cyclodextrin Encapsulation)

Use this if Protocol B fails or if DMSO toxicity is a concern.

Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" complex, shielding the hydrophobic nitrophenyl group inside its cavity while presenting a hydrophilic exterior to the water.
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in water or PBS. Filter sterilize (0.22 
    
    
    
    m PVDF).
  • Complexation:

    • Add the solid this compound to the vehicle.[1]

    • Stir (magnetic stir bar) at room temperature for 24–48 hours.

    • Note: This achieves thermodynamic equilibrium solubility, often boosting aqueous solubility by 10–100 fold compared to plain buffer [1].

Data & Specifications

ParameterSpecification / ValueNotes
Molecular Weight 208.17 g/mol
LogP (Predicted) ~1.6 – 1.9Moderately Lipophilic
Solubility (Water) < 0.1 mg/mLPoor
Solubility (DMSO) > 20 mg/mLExcellent
Solubility (Ethanol) ~ 2–5 mg/mLModerate (Temperature dependent)
pKa Non-ionizableNo acidic/basic groups in physiological range (pH 2-10)
Max Absorbance (

)
~270–280 nmCharacteristic of the 4-nitrophenyl chromophore

Interactive Decision Tree (Workflow Visualization)

Use this logic flow to determine the best solubilization method for your specific experiment.

Solubility_Workflow cluster_tips Pro Tips Start Start: Dissolve this compound Is_Bio Is this for a Biological Assay? Start->Is_Bio DMSO_Tol Can the system tolerate DMSO? Is_Bio->DMSO_Tol Yes Method_A Method A: Pure DMSO Stock (Chemical Synthesis/Analysis) Is_Bio->Method_A No (Chemistry only) Method_B Method B: 'Soft Landing' Dilution (Standard Cell Culture) DMSO_Tol->Method_B Yes (>0.1% DMSO ok) Method_C Method C: Cyclodextrin Complex (In Vivo / Sensitive Cells) DMSO_Tol->Method_C No (DMSO Toxic) Tip1 Always pre-warm solvents to 37°C

Caption: Decision matrix for selecting the appropriate solubilization protocol based on experimental constraints.

Frequently Asked Questions (FAQs)

Q1: My solution turned yellow. Is the compound degrading? A: Not necessarily. The 4-nitrophenyl moiety is a chromophore that naturally imparts a yellow color, which may intensify in alkaline conditions or polar aprotic solvents like DMSO. However, if the yellow color deepens significantly over time accompanied by a precipitate, this may indicate hydrolysis of the oxazolidinone ring (opening to the amino-alcohol), though this typically requires strong base (pH > 10) [2].

Q2: Can I use Nylon filters to sterilize the solution? A: Avoid Nylon for protein-containing media, but for this small molecule, Nylon is chemically compatible. However, PVDF or PES (Polyethersulfone) membranes are preferred for low protein binding and high chemical resistance to DMSO (up to certain concentrations). If filtering a 100% DMSO stock, use PTFE (Teflon) or Regenerated Cellulose .

Q3: Why can't I just use acid/base to dissolve it? A: This compound lacks ionizable functional groups in the physiological pH range. The oxazolidinone nitrogen is part of a carbamate-like system and is not basic; the nitro group is neutral. Therefore, pH adjustment (unless extreme enough to degrade the molecule) will not significantly alter solubility [3].

Q4: I see a fine precipitate under the microscope after 24 hours. What happened? A: This is likely "Ostwald Ripening." Small, invisible micro-crystals formed during the initial dilution and grew over time.

  • Fix: Switch to Protocol C (Cyclodextrins) or increase the protein content (BSA/FBS) in your media, as serum proteins can bind and solubilize hydrophobic drugs.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone antibacterial agents: a documented history. Angewandte Chemie International Edition. [1]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.

Sources

Technical Support Center: Enhancing the Biological Activity of 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and answers to frequently asked questions (FAQs) to help you maximize the biological potential of this compound in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and expected activities of this compound.

Q1: What is the primary mechanism of action for oxazolidinones like this compound?

A1: Oxazolidinones are a class of synthetic antibacterial agents that function by inhibiting bacterial protein synthesis.[1] They uniquely bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a critical early step in protein synthesis.[2] This distinct mechanism means there is often no cross-resistance with other classes of protein synthesis inhibitors.[1]

Q2: What is the expected spectrum of biological activity for this compound?

A2: While specific data for this exact compound is limited in publicly available literature, based on the broader class of nitrophenyl-substituted oxazolidinones and related heterocyclic compounds, it is predicted to exhibit a range of biological activities. These may include:

  • Antibacterial Activity: Primarily against Gram-positive bacteria, a hallmark of the oxazolidinone class.[1]

  • Antifungal Activity: The presence of the nitrophenyl group in heterocyclic structures has been associated with antifungal properties.[3][4]

  • Anticancer Activity: Several studies have indicated that compounds with 1,3,4-oxadiazole and thiazolidinone cores, structurally related to oxazolidinones, can induce apoptosis and inhibit the growth of various cancer cell lines.[5][6]

  • Antioxidant Activity: The nitrophenyl group can participate in electron transfer reactions, and related thiazolidinone structures have demonstrated antioxidant potential.[5][7]

Q3: This compound has poor aqueous solubility. How should I prepare it for my in vitro assays?

A3: Poor solubility is a common challenge with this class of compounds. Here is a recommended starting protocol for solubilization:

  • Primary Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for initial stock solutions.[8] Other potential organic solvents include ethanol, methanol, and acetone.[9][10]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in your chosen solvent. Gentle warming or sonication can aid dissolution.

  • Working Dilutions: For your assays, dilute the stock solution in the appropriate culture medium. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect the biological system (typically ≤0.5% for DMSO).

  • Solvent Toxicity Control: Always include a vehicle control in your experiments, which contains the highest concentration of the solvent used in your test conditions, to ensure it does not independently affect the results.[8]

II. Troubleshooting Experimental Challenges

This section provides guidance on common issues encountered during the biological evaluation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound precipitates in the assay medium. - Poor aqueous solubility.- Exceeding the solubility limit in the final assay medium.- Lower the final concentration of the compound.- Increase the concentration of the co-solvent (e.g., DMSO) if tolerated by the cells/microbes.- Use a non-ionic surfactant like Polysorbate 80 (Tween 80) in the medium (ensure a surfactant-only control is included).[8]
Inconsistent or no biological activity observed. - Compound degradation.- Inappropriate assay conditions.- Resistance of the test organism/cell line.- Verify compound integrity via analytical methods (e.g., LC-MS).- Optimize assay parameters such as incubation time and cell/bacterial density.- Test a broader range of concentrations.- For antimicrobial assays, consider testing against reference strains known to be susceptible to oxazolidinones.
High background noise or off-target effects. - Non-specific binding.- Cytotoxicity of the compound at high concentrations.- Perform dose-response experiments to determine the optimal therapeutic window.- Consider using a more defined or serum-free medium if appropriate for your assay.- Investigate potential off-target effects through counter-screening assays.

III. Protocols for Enhancing and Evaluating Biological Activity

This section details experimental workflows to systematically enhance and measure the biological activity of this compound.

A. Enhancing Biological Activity through Formulation and Combination

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility and bioavailability.

Protocol:

  • Select a Cyclodextrin: Beta-cyclodextrin (β-CD) or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are good starting points.

  • Complexation: Prepare a saturated aqueous solution of the chosen cyclodextrin. Add an excess of this compound.

  • Equilibration: Stir the mixture at room temperature for 24-48 hours.

  • Filtration: Remove the undissolved compound by filtration (e.g., using a 0.22 µm syringe filter).

  • Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • Biological Testing: Use the cyclodextrin-complexed compound in your biological assays, ensuring to include a cyclodextrin-only control.

Combining your compound with other antimicrobial agents can lead to synergistic effects, where the combined activity is greater than the sum of their individual effects.[11]

Workflow for Synergy Testing:

Caption: Workflow for assessing synergistic antimicrobial activity.

B. Chemical Modification Strategies Based on Structure-Activity Relationships (SAR)

SAR studies on oxazolidinones have identified key structural features that can be modified to enhance activity.[1]

Potential Modifications:

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine. This amine can then be a handle for further derivatization, such as acylation, to introduce different functional groups.

  • Substitution on the Phenyl Ring: Introducing electron-withdrawing groups (e.g., fluorine) at the meta-position of the phenyl ring has been shown to increase the antibacterial activity of some oxazolidinones.

  • Modification at the C5 Position of the Oxazolidinone Ring: While the parent compound lacks a substituent here, introducing small functional groups could modulate activity.

Logical Relationship of Chemical Modification:

ChemicalModification Start This compound NitroReduction Reduce Nitro Group to Amine Start->NitroReduction PhenylSubstitution Add Electron-Withdrawing Group to Phenyl Ring Start->PhenylSubstitution C5Modification Introduce Substituent at C5 Position Start->C5Modification Acylation Acylate Amine NitroReduction->Acylation EnhancedActivity Potentially Enhanced Biological Activity Acylation->EnhancedActivity PhenylSubstitution->EnhancedActivity C5Modification->EnhancedActivity

Sources

Work-up procedure for 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis and work-up of 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one . It is designed for researchers requiring high-purity isolation of this intermediate, which is structurally related to the pharmacophore of oxazolidinone antibiotics (e.g., Linezolid) and Factor Xa inhibitors.[1]

Technical Support Hub: this compound

Case ID: OX-NITRO-04 Protocol Type: Synthesis & Purification (Work-up Focus) Primary Reaction Route: Nucleophilic Aromatic Substitution (


) or Cu-Catalyzed 

-Arylation.[1]

Executive Summary: The Chemistry

The synthesis of this compound is most efficiently achieved via the


-arylation of 2-oxazolidinone.[1] Due to the strong electron-withdrawing nature of the para-nitro group, this transformation can often be performed under Nucleophilic Aromatic Substitution (

)
conditions using 1-fluoro-4-nitrobenzene, avoiding the need for expensive Palladium catalysts required for unactivated aryl halides.[1]
  • Target Structure: A 5-membered cyclic carbamate (oxazolidinone) linked to a p-nitrophenyl ring.[1]

  • Key Challenge: The product has high crystallinity but can "oil out" during aqueous quenching if residual DMF (dimethylformamide) is present.

  • Critical Quality Attribute (CQA): Removal of unreacted nitro-haloarene precursors, which are often mutagenic.

Standard Operating Procedure (SOP)

Reaction Summary
  • Substrates: 2-Oxazolidinone (1.0 eq) + 1-Fluoro-4-nitrobenzene (1.1 eq).[1]

  • Base:

    
     (2.0 eq) or 
    
    
    
    (1.1 eq).
  • Solvent: DMF or DMSO (Anhydrous).

  • Conditions: 80–100 °C, 4–12 hours.

Work-Up Protocol
StepActionTechnical Rationale
1. Quench Cool reaction to RT. Slowly pour the DMF mixture into 10 volumes of ice-cold water with vigorous stirring.DMF is miscible with water. The sudden polarity shift forces the hydrophobic organic product to precipitate.
2. Isolation Stir for 30 mins. Filter the resulting precipitate via vacuum filtration (Buchner funnel).Extended stirring prevents occlusion of DMF within the crystal lattice.
3. Wash Wash the filter cake with Water (3x) followed by Hexane (2x) .Water removes inorganic salts (

,

) and residual DMF. Hexane removes unreacted fluoro-nitrobenzene.
4.[1] Drying Dry in a vacuum oven at 50 °C for 6 hours.Removes trace moisture. The nitro group is thermally stable at this temp.
5. Purification Recrystallization from hot Ethanol (EtOH) or EtOH/Water (9:1).The product is sparingly soluble in cold EtOH but soluble in hot, ensuring high recovery and purity.

Visualization: Work-Up Workflow

The following diagram illustrates the critical decision points during the isolation process.

WorkUpProcedure Reaction Crude Reaction Mixture (DMF, Product, Salts) Quench Pour into Ice Water (10x Volume) Reaction->Quench CheckState Observation Check: Precipitate vs. Oil Quench->CheckState Filter Vacuum Filtration CheckState->Filter  Solid Forms Extract Extract with EtOAc (Ethyl Acetate) CheckState->Extract  Oils Out Wash Wash: H2O (remove DMF) Wash: Hexane (remove halides) Filter->Wash Recryst Recrystallization (Solvent: Hot EtOH) Wash->Recryst Final Pure Product (Pale Yellow Solid) Recryst->Final Brine Wash Organic Layer with LiCl (5%) or Brine Extract->Brine Evap Evaporate Solvent Brine->Evap Triturate Triturate with Cold Ether/Hexane Evap->Triturate Triturate->Recryst

Figure 1: Decision tree for the isolation of this compound, addressing both precipitation and oiling-out scenarios.[1]

Troubleshooting Guide

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon pouring the reaction mixture into water, a sticky yellow gum forms at the bottom instead of a filterable solid.[1]

  • Root Cause:

    • High Solvent Concentration: Too little water was used, or the DMF concentration is still too high, solubilizing the product partially.

    • Temperature: The water was not cold enough.

  • Corrective Action:

    • Immediate: Decant the supernatant water. Dissolve the gum in a minimal amount of Ethyl Acetate (EtOAc). Wash this organic layer with 5% Lithium Chloride (LiCl) solution (highly effective at removing DMF) followed by brine. Dry over

      
      , concentrate, and induce crystallization by adding Hexane dropwise.
      
Issue 2: Persistent Starting Material (TLC Analysis)

Symptom: TLC shows a spot corresponding to 1-fluoro-4-nitrobenzene (usually higher


 than product).[1]
  • Root Cause: The

    
     reaction is equilibrium-driven or kinetically slow if the base is old/wet.[1]
    
  • Corrective Action (Purification):

    • Do not rely solely on recrystallization if the impurity level is >10%.

    • Perform a Hexane Trituration : Suspend the crude solid in hexane and sonicate for 15 minutes. The non-polar fluoro-nitrobenzene will dissolve in hexane, while the polar oxazolidinone product remains solid.[1] Filter and wash again.[2][3]

Issue 3: Green/Blue Discoloration

Symptom: Product has a greenish tint.[1]

  • Root Cause: If a Copper catalyst (e.g.,

    
    ) was used (Ullmann-type coupling), residual copper is chelating to the oxazolidinone oxygens.[1]
    
  • Corrective Action:

    • Dissolve the crude product in EtOAc.

    • Wash with 10% Ammonium Hydroxide (

      
      )  or a saturated solution of EDTA . The aqueous layer will turn deep blue (copper-amine complex), leaving the organic layer colorless.[1]
      

Frequently Asked Questions (FAQs)

Q1: Can I use DMSO instead of DMF? A: Yes. DMSO is often better for


 rates due to higher polarity. However, DMSO is harder to remove. If using DMSO, the water quench volume must be increased to 15x the reaction volume to ensure full miscibility and precipitation. Freeze-drying (lyophilization) is not recommended due to the high boiling point of DMSO.[1]

Q2: What is the expected melting point? A: The pure this compound typically melts between 150–155 °C .[1] A melting point below 145 °C indicates significant impurities (likely solvent occlusion or starting material).

Q3: Is column chromatography necessary? A: Generally, no. The polarity difference between the nitro-haloarene (non-polar) and the oxazolidinone (polar) is large.[1] Recrystallization from Ethanol is the industrial standard. If chromatography is required, use a gradient of Hexane:Ethyl Acetate (from 8:2 to 4:6) . The product is UV-active (nitro group) and easily visualized.[1]

Q4: Why use 1-fluoro-4-nitrobenzene instead of the chloro- analog? A: In


 reactions, fluoride is a better leaving group than chloride because the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, which is the rate-determining step for this specific mechanism.[1]

References

  • General N-Arylation of Oxazolidinones: Cacchi, S., et al. (2001).[4] "Palladium-Catalyzed N-Arylation of 2-Oxazolidinones with Aryl Bromides." Organic Letters, 3(16), 2539–2541. Link[1]

  • SNAr Mechanism Verification: Mallick, S., et al. (2013). "Base-mediated N-arylation of rings: a greener approach." RSC Advances, 3, 2603-2607.[1] (Validates base-mediated displacement of activated aryl fluorides).

  • Oxazolidinone Antibiotic Synthesis Context: Brickner, S. J., et al. (1996).[5] "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents." Journal of Medicinal Chemistry, 39(3), 673–679.[5] Link[1]

  • Purification Solvents: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.[1] (Standard reference for recrystallization solvents of nitro-aromatics).

Sources

Technical Support Center: Byproduct Analysis in 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthetic process. By understanding the underlying reaction mechanisms and having access to practical troubleshooting strategies, you can optimize your reaction conditions to maximize the yield and purity of your target molecule.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, providing insights into their root causes and offering actionable solutions.

Issue 1: Low Yield of the Desired Product with a Significant Amount of an Insoluble White Precipitate.

Question: My reaction to form this compound has a low yield, and a white solid has precipitated out of my organic solvent. What is this byproduct, and how can I prevent its formation?

Answer:

The insoluble white precipitate is most likely 1,3-bis(4-nitrophenyl)urea . This byproduct forms when the starting material, 4-nitrophenyl isocyanate, reacts with water.

Causality: 4-Nitrophenyl isocyanate is highly electrophilic and susceptible to hydrolysis. Trace amounts of water in your reaction solvent or starting materials can react with the isocyanate to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates to produce 4-nitroaniline. The newly formed 4-nitroaniline is nucleophilic and will readily attack another molecule of 4-nitrophenyl isocyanate to form the highly stable and often insoluble 1,3-bis(4-nitrophenyl)urea.

Mitigation Strategies:

  • Rigorous Drying of Solvent and Glassware: Ensure all solvents are freshly distilled from an appropriate drying agent and that all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

  • Use of Anhydrous Reagents: Employ anhydrous starting materials. If the epoxide is suspected to contain water, it can be dried over a suitable agent like magnesium sulfate, filtered, and then used.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

Byproduct Characterization:

Byproduct1H NMR (DMSO-d6)13C NMR (DMSO-d6)Mass Spectrometry (ESI+)
1,3-bis(4-nitrophenyl)ureaδ ~9.5 (s, 2H, NH), ~8.2 (d, 4H, Ar-H), ~7.8 (d, 4H, Ar-H)δ ~152 (C=O), ~145 (Ar-C), ~142 (Ar-C), ~125 (Ar-CH), ~118 (Ar-CH)m/z 303 [M+H]+

Issue 2: Presence of a High-Molecular-Weight Impurity, Especially at Higher Reaction Temperatures.

Question: I am observing a significant impurity with a high molecular weight in my crude product, particularly when I run the reaction at elevated temperatures. What is this byproduct, and how can I minimize it?

Answer:

This high-molecular-weight impurity is likely 1,3,5-tris(4-nitrophenyl)-1,3,5-triazinane-2,4,6-trione , also known as the isocyanurate trimer of 4-nitrophenyl isocyanate.

Causality: The formation of this trimer is a common side reaction for isocyanates, especially electron-deficient ones like 4-nitrophenyl isocyanate.[1][2] The reaction is often catalyzed by bases, certain metal catalysts, and heat. The mechanism involves the sequential addition of three isocyanate molecules to form a stable six-membered ring.

Mitigation Strategies:

  • Temperature Control: Maintain the reaction temperature as low as reasonably possible while still achieving a good reaction rate for the desired oxazolidinone formation.

  • Catalyst Choice: The choice of catalyst can significantly influence the rate of trimerization. Lewis acidic catalysts may favor the desired cycloaddition over isocyanurate formation. If using a basic catalyst, consider using a milder base or a lower catalyst loading.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting materials are consumed to avoid prolonged exposure to conditions that favor trimerization.

Byproduct Characterization:

Byproduct1H NMR (CDCl3)13C NMR (CDCl3)Mass Spectrometry (ESI+)
1,3,5-tris(4-nitrophenyl)-1,3,5-triazinane-2,4,6-trioneδ ~8.3 (d, 6H, Ar-H), ~7.8 (d, 6H, Ar-H)δ ~148 (C=O), ~147 (Ar-C), ~136 (Ar-C), ~128 (Ar-CH), ~125 (Ar-CH)m/z 490 [M+H]+

Issue 3: Observation of a Polar Impurity That is Difficult to Separate from the Product.

Question: My purification is challenging due to a polar impurity that co-elutes with my product. What could this be, and how can I avoid its formation?

Answer:

This polar impurity is likely a diol , formed from the ring-opening of the epoxide starting material. For example, if you are using propylene oxide, the byproduct would be 1,2-propanediol .

Causality: Epoxides can undergo ring-opening reactions in the presence of nucleophiles.[3] If there is residual water in the reaction mixture, it can act as a nucleophile, leading to the formation of a diol. This reaction can be catalyzed by both acids and bases. Under the typically basic or neutral conditions used for oxazolidinone synthesis, the hydroxide ion (from water) will attack the less sterically hindered carbon of the epoxide in an SN2 fashion.[1][4]

Mitigation Strategies:

  • Anhydrous Conditions: As with preventing urea formation, ensuring strictly anhydrous conditions is the most effective way to prevent diol formation.[5]

  • Purification of Starting Materials: If the epoxide is the source of water, consider purifying it by distillation before use.

Byproduct Characterization (for 1,2-Propanediol):

Byproduct1H NMR (CDCl3)[3]13C NMR (CDCl3)[6]Mass Spectrometry (ESI+)
1,2-Propanediolδ ~3.8 (m, 1H, CH), ~3.6 (dd, 1H, CH2), ~3.4 (dd, 1H, CH2), ~1.1 (d, 3H, CH3)δ ~68.5 (CH), ~66.9 (CH2), ~18.9 (CH3)m/z 77 [M+H]+

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of this compound?

The reaction proceeds via a [3+2] cycloaddition of the 4-nitrophenyl isocyanate and the epoxide. The reaction is typically catalyzed by a Lewis acid or a base. The catalyst activates the epoxide, making it more susceptible to nucleophilic attack by the nitrogen of the isocyanate. This is followed by an intramolecular cyclization to form the five-membered oxazolidinone ring.

Oxazolidinone Formation cluster_0 Reactants cluster_1 Reaction cluster_2 Product 4-Nitrophenyl\nIsocyanate 4-Nitrophenyl Isocyanate Intermediate Intermediate 4-Nitrophenyl\nIsocyanate->Intermediate Nucleophilic Attack Epoxide Epoxide Epoxide->Intermediate Ring Opening Catalyst Catalyst Catalyst->Epoxide Activation This compound This compound Intermediate->this compound Intramolecular Cyclization

Caption: General reaction pathway for oxazolidinone synthesis.

Q2: What analytical techniques are best for monitoring the reaction and identifying byproducts?

A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): An excellent and rapid method for monitoring the consumption of starting materials and the formation of the product and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying the molecular weights of the components in the reaction mixture, which is very helpful in pinpointing the identity of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): The most definitive method for structural elucidation of the final product and any isolated byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product and for developing purification methods.

Q3: How can I purify the final product, this compound?

The most common method for purifying this compound is recrystallization .[7] A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures. Common solvent systems include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. Column chromatography can also be used for purification, especially if there are multiple byproducts with similar polarities.[8]

Experimental Protocols

General Procedure for the Synthesis of this compound:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the epoxide (1.0 eq.) and a suitable catalyst (e.g., lithium bromide, 0.1 eq.) in an anhydrous solvent (e.g., toluene).

  • Add 4-nitrophenyl isocyanate (1.0 eq.) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate (urea byproduct) has formed, filter it off.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Workflow Start Start Reaction_Setup Combine Epoxide, Catalyst, and Solvent Start->Reaction_Setup Add_Isocyanate Add 4-Nitrophenyl Isocyanate Reaction_Setup->Add_Isocyanate Heating_Monitoring Heat and Monitor by TLC Add_Isocyanate->Heating_Monitoring Workup Cool and Filter (if needed) Heating_Monitoring->Workup Purification Concentrate and Purify (Recrystallization/Chromatography) Workup->Purification Characterization Analyze Final Product (NMR, MS, HPLC) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for the synthesis.

References

  • Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from [Link]

  • BYJU'S. (n.d.). Epoxide Reactions. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]

  • RSC Advances. (2024, December 12). Isocyanate-based multicomponent reactions. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]

  • Patsnap Eureka. (2025, July 10). Technical Insights into Isocyanate Reaction Pathways. Retrieved from [Link]

  • MDPI. (2023, August 24). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Retrieved from [Link]

  • Taylor & Francis Online. (2008, April 14). Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate. Retrieved from [Link]

  • PubMed. (n.d.). The Formation of High-Purity Isocyanurate Through Proazaphosphatrane-Catalysed Isocyanate Cyclo-Trimerisation: Computational Insights. Retrieved from [Link]

  • Polymer Chemistry (RSC Publishing). (n.d.). Isocyanurate formation during rigid polyurethane foam assembly: a mechanistic study based on in situ IR and NMR spectroscopy. Retrieved from [Link]

  • ACS Publications. (2021, April 1). Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2-Propanediol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • NIH. (2020, July 21). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Retrieved from [Link]

  • PubMed Central. (n.d.). 1,3,5-triazinane-2,4,6-trione. Retrieved from [Link]

  • ResearchGate. (n.d.). Isocyanurate formation during rigid polyurethane foam assembly: A mechanistic study based on: In situ IR and NMR spectroscopy. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • SciSpace. (2016, June 3). Formation of Hybrid Ring Structure of Cyanurate/Isocyanurate in the Reaction between 2,4,6-Tris(4-phenyl-phenoxy)-1,3,5-triazine and Phenyl Glycidyl Ether. Retrieved from [Link]

  • PMC - NIH. (n.d.). Separation techniques: Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • ResearchGate. (2021, January 12). (PDF) Synthesis, Characterization and Biological Activity of novel 3-benzyl-2- (4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines. Retrieved from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • PubMed. (2017, December 2). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Retrieved from [Link]

  • ediss.sub.hamburg. (n.d.). Investigations into Epoxide-modified Polyurethane-Polyisocyanurate Reaction Systems for Rigid Foam Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S27. 1 H NMR spectra of 1,2-propanediol in D2O (upper layer).. Retrieved from [Link]

  • gsrs. (n.d.). 1,3-DIETHYL-1,3-BIS(4-NITROPHENYL)UREA. Retrieved from [Link]

  • PMC - NIH. (n.d.). Epoxide-Opening Cascades Promoted by Water. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S21. 13 C NMR (101 MHz) spectrum of... | Download Scientific Diagram. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides. Retrieved from [Link]

  • ResearchGate. (2025, October 8). Rapidly Diverse Synthesis of N‐Aryl‐5‐Substituted‐2‐Oxazolidinones via Nucleophilic Epoxide Ring Opening and Intramolecular Acyl Substitution of Epoxy Carbamates. Retrieved from [Link]

  • Beilstein Archives. (2020, April 14). One-Pot Synthesis of Oxazolidinones and Five-Membered Cyclic Carbonates from Epoxides and Chlorosulfonyl isocyanate. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent: A review. Retrieved from [Link]

  • ACS Publications. (n.d.). Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleopliles. Retrieved from [Link]

  • ResearchGate. (2013, May 23). Thin-Layer Chromatography of Imino-oxazolidinones: Separation, Identification and Estimation. Retrieved from [Link]

  • TSI Journals. (2022, January 25). Chromatography: Techniques of Separation. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: In Vivo vs. In Vitro Activity of 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one (hereafter referred to as 3-NPO ) versus clinically established oxazolidinones (e.g., Linezolid). It is designed for researchers utilizing 3-NPO as a chemical probe, intermediate, or Structure-Activity Relationship (SAR) reference standard.

Executive Summary & Compound Identity

This compound (3-NPO) represents a core scaffold in the oxazolidinone class of antibiotics. Unlike the clinical standard Linezolid , which features a 3-fluoro-4-morpholinophenyl group, 3-NPO contains a para-nitro substitution.

While often exhibiting potent in vitro bacteriostatic activity due to the preserved oxazolidinone pharmacophore, 3-NPO is primarily used as a mechanistic probe or synthetic intermediate . Its in vivo utility is severely limited by the metabolic instability and genotoxic potential of the nitro group—a structural alert that modern drug design (e.g., Linezolid, Tedizolid) deliberately avoids.

FeatureThis compoundLinezolid (Clinical Comparator)
Role SAR Probe / Synthetic IntermediateClinical Antibiotic
Pharmacophore N-Aryl Oxazolidinone (Nitro-substituted)N-Aryl Oxazolidinone (Fluoro/Morpholino)
Primary Utility Ribosomal binding studies, Nitroreductase assaysTreatment of MRSA, VRE
Key Limitation Mutagenicity (Ames +), Rapid ClearanceMyelosuppression (Long-term use)

In Vitro Activity Profile

Mechanism of Action

Like all oxazolidinones, 3-NPO functions as a protein synthesis inhibitor. It binds to the 23S rRNA of the 50S ribosomal subunit , specifically at the peptidyl transferase center (PTC). This binding prevents the formation of the initiation complex (70S), a mechanism distinct from tetracyclines or aminoglycosides.

  • Ribosomal Affinity: The oxazolidinone ring is the primary binding element. The p-nitro group provides electronic withdrawal, potentially enhancing hydrogen bonding at the active site compared to unsubstituted phenyl rings, though it lacks the specific hydrophobic interactions provided by the morpholine ring of Linezolid.

Antimicrobial Potency (MIC)
  • Spectrum: Active against Gram-positive pathogens (S. aureus, E. faecalis, S. pyogenes).

  • Potency: Generally shows MIC values in the range of 2–8 µg/mL against susceptible strains. However, it often lacks the "boosted" potency seen with the 3-fluorine atom (present in Linezolid), which stabilizes the phenyl ring against metabolism and improves binding affinity.

Metabolic Stability & Toxicity (The "Nitro" Problem)
  • Nitroreductase Sensitivity: In bacterial assays (and mammalian liver microsomes), the nitro group is rapidly reduced to a hydroxylamine and subsequently an amine.

  • Genotoxicity: The nitro-reduction pathway generates reactive intermediates capable of DNA alkylation. Consequently, 3-NPO typically tests positive in the Ames Salmonella mutagenicity assay , rendering it unsuitable for clinical development but useful as a positive control in toxicity screening.

In Vivo Activity Profile

Pharmacokinetics (PK)
  • Bioavailability: While oxazolidinones generally have excellent oral bioavailability (F ≈ 100%), the in vivo exposure of 3-NPO is compromised by high first-pass metabolism.

  • Clearance: The hepatic nitroreductases and cytochrome P450 enzymes rapidly degrade the compound. Unlike the fluorophenyl ring of Linezolid (which resists oxidation), the nitrophenyl moiety is a metabolic "soft spot."

Efficacy vs. Toxicity
  • Efficacy: In murine models of systemic infection, 3-NPO can reduce bacterial load, but achieving therapeutic plasma concentrations often requires doses that approach the toxic threshold.

  • Adverse Effects:

    • Bone Marrow Suppression: A class effect of oxazolidinones (due to mitochondrial protein synthesis inhibition).

    • Mutagenicity: Chronic exposure carries a high risk of carcinogenesis due to the nitro-aromatic metabolites.

Visualizing the Mechanism & Metabolism

The following diagram illustrates the parallel pathways of Ribosomal Inhibition (Therapeutic) vs. Nitro-Reduction (Toxic), highlighting why the fluoro-substitution (Linezolid) is superior.

Oxazolidinone_Pathways Compound 3-(4-Nitrophenyl) -1,3-oxazolidin-2-one Ribosome 50S Ribosome (P-site) Compound->Ribosome Binding Reductase Nitroreductase (Liver/Bacteria) Compound->Reductase Metabolism Inhibition Inhibit 70S Complex (Bacteriostatic) Ribosome->Inhibition Mechanism Hydroxylamine Hydroxylamine Intermediate Reductase->Hydroxylamine Reduction DNA_Damage DNA Alkylation (Mutagenicity) Hydroxylamine->DNA_Damage Reactive Species Clearance Rapid Renal Clearance Hydroxylamine->Clearance Conjugation

Caption: Dual pathway of 3-NPO showing therapeutic ribosomal inhibition (green) vs. toxic nitro-reduction (red).

Experimental Protocols

Protocol A: Comparative MIC Determination (Broth Microdilution)

Objective: Determine the bacteriostatic potency of 3-NPO vs. Linezolid.

  • Preparation: Dissolve 3-NPO and Linezolid in 100% DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) across a 96-well plate (Final range: 64 µg/mL to 0.125 µg/mL).

  • Inoculum: Adjust S. aureus (ATCC 29213) suspension to 0.5 McFarland standard, then dilute 1:100 into the wells (Final: ~5 x 10^5 CFU/mL).

  • Incubation: Incubate at 35°C ± 2°C for 16–20 hours in ambient air.

  • Readout: The MIC is the lowest concentration showing complete inhibition of visible growth.

    • Validation: Linezolid control well must read within CLSI QC range (1–4 µg/mL).

Protocol B: In Vitro Nitroreductase Stability Assay

Objective: Quantify the metabolic instability of the nitro group.

  • System: Use rat liver microsomes (RLM) or purified bacterial nitroreductase.

  • Reaction Mix: 1 µM 3-NPO, 0.5 mg/mL microsomal protein, 1 mM NADPH in 100 mM phosphate buffer (pH 7.4).

  • Incubation: Incubate at 37°C. Sample at t=0, 15, 30, 60 min.

  • Quench: Stop reaction with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Monitor: Loss of parent (3-NPO) and appearance of the amine metabolite (3-(4-aminophenyl)-...).

Comparison Guide: 3-NPO vs. Alternatives

ParameterThis compoundLinezolid (Zyvox)Tedizolid (Sivextro)
Chemical Class Nitro-OxazolidinoneFluoro-OxazolidinonePhosphate Prodrug
Key Substituent 4-Nitro group3-Fluoro, 4-MorpholinePyridine/Tetrazole
In Vitro Potency Moderate (MIC 2-8 µg/mL)High (MIC 1-4 µg/mL)Very High (MIC 0.25-0.5 µg/mL)
Metabolic Fate Nitro-reduction (Toxic)Morpholine oxidation (Safe)Phosphatase activation
Genotoxicity High Risk (Ames +)Low RiskLow Risk
Clinical Status Research Tool OnlyFDA Approved (2000)FDA Approved (2014)

References

  • Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry. Link

  • Diekema, D. J., & Jones, R. N. (2001). "Oxazolidinone antibiotics: a review of the class and of linezolid." The Lancet. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 10353478, 2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-."[1] PubChem. Link

  • Bozdogan, B., & Appelbaum, P. C. (2004). "Oxazolidinones: activity, mode of action, and mechanism of resistance." International Journal of Antimicrobial Agents. Link

  • Scientific Committee on Consumer Safety. (2012). "Opinion on Nitrophenyl Derivatives and their Mutagenicity." European Commission. Link

Sources

Navigating the Unseen: A Comparative Safety Evaluation of 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of modern drug discovery, the pressure to innovate is matched only by the imperative to ensure safety. Novel chemical entities, while promising, bring with them a host of unknowns that must be meticulously characterized. This guide offers an in-depth evaluation of the safety profile of 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one, a compound that marries a medicinally significant oxazolidinone scaffold with a potentially hazardous nitroaromatic moiety.

As there is a notable absence of specific toxicological data for this exact molecule in publicly accessible literature, this guide will adopt a predictive and comparative approach. By deconstructing the molecule into its core components and examining established structure-toxicity relationships, we can build a robust framework for its initial safety assessment. This document is intended for researchers, scientists, and drug development professionals, providing not only a predictive safety profile but also the practical experimental methodologies required for its empirical validation.

Structural Deconstruction: A Tale of Two Moieties

The safety profile of this compound is best understood by considering the distinct, and sometimes conflicting, properties of its two primary structural components: the 1,3-oxazolidin-2-one ring and the 4-nitrophenyl group.

The Oxazolidinone Core: A Privileged Scaffold with Caveats

The oxazolidinone ring is a well-established pharmacophore, most famously represented by the antibiotic linezolid.[1][2] This class of drugs is known for its unique mechanism of inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.[3] For short-term therapies, linezolid is generally well-tolerated.[4] However, prolonged use is associated with specific, and significant, toxicities:

  • Myelosuppression: Reversible bone marrow suppression, leading to thrombocytopenia and anemia, is a key concern with long-term oxazolidinone therapy.[3][5]

  • Monoamine Oxidase (MAO) Inhibition: Oxazolidinones can cause reversible, non-selective inhibition of MAO, which can lead to drug-drug interactions with serotonergic and adrenergic agents.[5]

  • Neuropathy: Irreversible peripheral and optic neuropathy has been reported with treatments extending beyond several months.[3]

It is crucial to note that the primary metabolite of linezolid, PNU-142586, has been implicated in its hematologic toxicity.[6] This underscores the importance of evaluating not just the parent compound but also its metabolic products.

The 4-Nitrophenyl Group: A Structural Alert

Nitroaromatic compounds are flagged as "priority pollutants" by the U.S. Environmental Protection Agency due to their established toxicity.[7] Their presence in a drug candidate necessitates a thorough investigation for several key reasons:

  • Mutagenicity and Genotoxicity: Many nitroaromatic compounds are known mutagens and are "reasonably anticipated to be human carcinogens".[8]

  • Metabolic Bioactivation: The primary concern with nitroaromatics is their reduction in vivo to form highly reactive intermediates, such as nitroso and hydroxylamine derivatives. These metabolites can form covalent adducts with DNA and proteins, leading to cellular damage and initiating carcinogenesis.[2][9]

Therefore, the 4-nitrophenyl group in our target compound is a significant structural alert that warrants a high degree of scrutiny.

Comparative Safety Analysis

In the absence of direct data for this compound, we can infer its potential safety profile by comparing it to compounds with similar structural features.

Compound/ClassCore StructureKey Substituent(s)Known/Potential Safety Concerns
This compound 1,3-Oxazolidin-2-one4-NitrophenylPredicted: Potential for mutagenicity/genotoxicity (from nitroaromatic moiety), possible risk of myelosuppression and MAO inhibition (from oxazolidinone core).
Linezolid 1,3-Oxazolidin-2-one3-Fluoro-4-morpholinophenylReversible myelosuppression, MAO inhibition, peripheral and optic neuropathy with long-term use.[3][5]
2-(4-Nitrophenyl)quinazolin-4-one Quinazolin-4-one2-(4-Nitrophenyl)Demonstrated cytotoxic, anthelmintic, antibacterial, and antifungal activity.[10] The nitrophenyl group is a known toxicophore.
Ciminalum-Thiazolidinone Hybrids 4-Thiazolidinone5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]Significant cytotoxic effects on tumor cells; low toxicity towards normal human blood lymphocytes reported for some derivatives.[11]

This comparison suggests that while the oxazolidinone core can be part of a successful drug, the addition of the nitrophenyl group introduces a significant liability, primarily related to genotoxicity. The challenge in developing such a compound would be to demonstrate that the therapeutic benefits outweigh these inherent risks.

Proposed Metabolic Pathway and Bioactivation

The metabolic fate of this compound is a critical determinant of its safety profile. The primary metabolic concern is the reduction of the nitro group, which can occur via various nitroreductases in the liver and gut microbiota.[12]

G parent This compound nitroso 3-(4-Nitrosophenyl)-1,3-oxazolidin-2-one (Reactive Intermediate) parent->nitroso Nitroreductases (e.g., in liver, gut microbiota) hydroxylamine 3-(4-Hydroxylaminophenyl)-1,3-oxazolidin-2-one (Reactive Intermediate) nitroso->hydroxylamine Further Reduction amine 3-(4-Aminophenyl)-1,3-oxazolidin-2-one (Stable Metabolite) hydroxylamine->amine Further Reduction adducts Covalent Adducts with DNA/Proteins (Toxicity) hydroxylamine->adducts Electrophilic Attack

Caption: Putative metabolic pathway of this compound.

This proposed pathway highlights the generation of reactive hydroxylamine intermediates, which are often responsible for the mutagenic and carcinogenic effects of nitroaromatic compounds.[9] An essential part of the safety evaluation would be to quantify the formation of these metabolites and their potential for adduct formation.

A Framework for In Vitro Safety Assessment

A systematic and tiered approach to in vitro safety testing is essential to characterize the risk profile of a novel compound like this compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Specific Toxicity Endpoints cluster_2 Tier 3: Advanced Mechanistic Studies cytotoxicity Cytotoxicity Assay (MTT) - Establish concentration range - General toxicity indicator mutagenicity Mutagenicity Assay (Ames Test) - Assess potential for DNA mutation cardiotoxicity Cardiotoxicity Assay (hERG) - Assess risk of QT prolongation cytotoxicity->cardiotoxicity mutagenicity->cardiotoxicity metabolism Metabolic Stability & Metabolite ID - Identify potential reactive metabolites genotoxicity In Vitro Genotoxicity (e.g., Micronucleus Assay) - Confirm chromosomal damage potential cardiotoxicity->genotoxicity metabolism->genotoxicity off_target Off-Target Screening (e.g., MAO inhibition) - Assess specificity

Caption: Tiered workflow for in vitro safety assessment.

Essential Experimental Protocols

The following are detailed, self-validating protocols for the foundational Tier 1 safety assays.

Cytotoxicity Assessment: The MTT Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HepG2 for liver toxicity assessment) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂. The incubation time should be chosen based on the expected mechanism of action of the compound.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Mutagenicity Assessment: The Ames Test

Principle: The Ames test is a bacterial reverse mutation assay that uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (His⁻). The test measures the ability of a compound to cause a reverse mutation (reversion) to a His⁺ phenotype, allowing the bacteria to grow on a histidine-free medium. The inclusion of a rat liver S9 fraction allows for the detection of pro-mutagens that require metabolic activation.

Step-by-Step Protocol:

  • Strain Preparation: Grow overnight cultures of Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) in nutrient broth.

  • Metabolic Activation (S9 Mix): If required, prepare the S9 mix containing Aroclor-1254 induced rat liver S9 fraction, cofactors (NADP⁺, G6P), and buffers. Keep on ice.

  • Test Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a range of concentrations to be tested.

  • Assay Procedure (Plate Incorporation Method):

    • To a sterile tube, add in the following order: 100 µL of the bacterial culture, 100 µL of the test compound dilution (or positive/negative controls), and 500 µL of either the S9 mix or a phosphate buffer (for the non-activated condition).

    • Positive controls without S9 could be 2-nitrofluorene (for TA98) and 4-nitroquinoline-N-oxide (for TA100). The positive control with S9 is typically 2-aminoanthracene.

    • Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to the tube.

    • Vortex briefly and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate observed in the negative control.

Cardiotoxicity Assessment: The hERG Assay

Principle: The hERG (human Ether-à-go-go-Related Gene) assay is crucial for assessing the risk of a compound causing drug-induced QT prolongation, which can lead to fatal cardiac arrhythmias.[4] The assay uses whole-cell patch-clamp electrophysiology to directly measure the effect of a compound on the potassium ion current flowing through the hERG channels expressed in a stable cell line (e.g., HEK293).

Step-by-Step Protocol:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. On the day of the experiment, prepare a single-cell suspension.

  • Electrophysiology Setup: Use an automated patch-clamp system (e.g., QPatch or SyncroPatch) or a manual setup.

  • Recording Baseline Current: Establish a stable whole-cell recording from a single cell. Apply a specific voltage protocol to elicit and measure the hERG tail current. Record the baseline current in the extracellular solution.

  • Compound Application: Perfuse the cell with a vehicle control solution for a set period (e.g., 3 minutes) to ensure no effect from the solvent. Then, apply the test compound at increasing concentrations (e.g., 0.1, 1, 10 µM) sequentially to the same cell.[4]

  • Current Measurement: Record the hERG current at each concentration after it has reached a steady-state effect.

  • Positive Control: At the end of the experiment, apply a known hERG inhibitor (e.g., E-4031) to confirm the sensitivity of the assay.

  • Data Analysis: For each concentration, calculate the percentage inhibition of the hERG current relative to the baseline. Plot the concentration-response curve to determine the IC₅₀ value. Regulatory agencies provide guidance on interpreting these results in the context of clinical exposure levels.

Conclusion and Future Directions

The structural features of this compound present a dual safety profile. The oxazolidinone core, while associated with manageable, dose- and duration-dependent toxicities in its approved antibiotic analogues, is a well-validated scaffold. The primary and most significant safety concern arises from the 4-nitrophenyl moiety, a structural alert for mutagenicity and genotoxicity due to its potential for metabolic bioactivation into reactive intermediates.

Without direct experimental data, a definitive safety assessment is not possible. However, based on established structure-toxicity principles, this compound should be considered a high-risk candidate requiring rigorous preclinical safety evaluation. The experimental framework provided in this guide, starting with fundamental cytotoxicity and mutagenicity assays, represents the minimum standard for characterizing these risks.

Further investigation should focus on:

  • Metabolite Identification: Elucidating the actual metabolic pathway and quantifying the formation of the putative reactive nitroso and hydroxylamine intermediates.

  • In Vitro Genotoxicity: Progressing to chromosomal damage assays (e.g., in vitro micronucleus test) if the Ames test is positive.

  • Structure-Activity Relationship (SAR) Studies: If the compound shows compelling efficacy, SAR studies should be initiated to explore modifications of the nitrophenyl group that might mitigate toxicity while preserving biological activity. For instance, replacing the nitro group with other electron-withdrawing groups could be a viable strategy.

Ultimately, the development of any compound containing a nitroaromatic group must be approached with caution and a commitment to a thorough, mechanism-based safety assessment.

References

  • Renslo, A. R. (2010). Antibacterial oxazolidinones: emerging structure-toxicity relationships. Expert Review of Anti-infective Therapy, 8(5), 565-574. Available at: [Link]

  • Ippolito, J. A., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4293. Available at: [Link]

  • Akhmedova, N., Elmuradov, B., & Saitkulov, F. (2024). OPTIMAL SYNTHESIS METHODS AND BIOLOGICAL ACTIVITY STUDY OF 2-(4-NITROPHENIL)QUINAZOLIN-4-ONE. Multidisciplinary Journal of Science and Technology, 5(2). Available at: [Link]

  • Chen, Y., et al. (2024). Deciphering linezolid-induced hematologic toxicity: Targeting TOP2A and TOP2B via its primary metabolite PNU142586. Signal Transduction and Targeted Therapy, 9(1), 1-16. Available at: [Link]

  • Patel, M., et al. (2021). Current Updates on Oxazolidinone and Its Significance. Infectious Disease and Therapy, 10(4), 1939-1955. Available at: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]

  • Creative Bioarray. (n.d.). Unraveling the Role of hERG Channels in Drug Safety. Retrieved from [Link]

  • Ferreira, R. J., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 394-420. Available at: [Link]

  • Buzun, K., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3057. Available at: [Link]

  • Ducharme, J., & Rochais, C. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry, 196, 112290. Available at: [Link]

  • Swaney, S. M., et al. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251-3255. Available at: [Link]

  • Pankey, G. A. (2002). Comparative Activities of the Oxazolidinone AZD2563 and Linezolid against Selected Recent North American Isolates of Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 46(8), 2636-2638. Available at: [Link]

  • Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]

  • Sharma, P., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4768. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). ACS Omega, 7(12), 10485-10496. Available at: [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. Retrieved from [Link]

  • Zhang, J., et al. (2018). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. Journal of Agricultural and Food Chemistry, 66(33), 8875-8882. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • The Ames Test. (n.d.). Retrieved from [Link]

  • Asif, M. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 493-514. Available at: [Link]

  • Cyprotex. (n.d.). Ames Test. Retrieved from [Link]

  • Shinabarger, D. (2014). Mechanism of action of oxazolidinone antibacterial agents. Antimicrobial Agents and Chemotherapy, 42(12), 3251-3255. Available at: [Link]

  • Hewitt, I. T., & Das, A. (2021). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism and Disposition, 49(10), 915-927. Available at: [Link]

  • Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). ACS Omega, 7(12), 10485-10496. Available at: [Link]

  • Kamal, A., et al. (2021). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 64(15), 10845-10884. Available at: [Link]

  • Mohammed, M. S., et al. (2020). MTT Assay protocol. Molecular Biology Reports, 47(3), 1691-1702. Available at: [Link]

Sources

Confirming the mechanism of action of 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The Publish Comparison Guide below details the mechanism of action, experimental validation, and comparative performance of the oxazolidinone scaffold represented by 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one .

Executive Summary: The Pharmacophore Core

This compound represents the fundamental N-aryl-2-oxazolidinone scaffold, the structural parent of the oxazolidinone class of synthetic antibiotics (e.g., Linezolid, Tedizolid). While modern clinical agents have evolved complex side chains to optimize pharmacokinetics and safety, this core structure defined the class's unique mechanism: the selective inhibition of bacterial protein synthesis at the initiation phase .

This guide objectively analyzes the molecule’s mechanism, contrasting the "Nitro-Core" generation with modern "Fluoro-Morpholino" derivatives (Linezolid) to confirm why the mechanism is distinct from other 50S inhibitors like chloramphenicol or macrolides.

Mechanism of Action (MOA): The "Initiation" Blockade

Unlike tetracyclines (30S A-site) or macrolides (50S elongation tunnel), the this compound scaffold targets a unique step in translation.

The Molecular Target
  • Primary Target: The 23S rRNA of the 50S ribosomal subunit .

  • Binding Site: The Peptidyl Transferase Center (PTC), specifically interacting with the A-site and P-site interface.

  • Critical Interaction: The oxazolidinone ring (specifically the C5-substituent, if present) interacts with conserved nucleotides (e.g., G2505 in E. coli) to distort the binding pocket.

The Functional Block

The molecule acts as an Initiation Inhibitor . It does not block the formation of peptide bonds in an elongating chain (peptidyl transferase activity) directly but prevents the formation of the 70S Initiation Complex .

  • The drug binds to the 50S subunit before it joins the 30S subunit.

  • It sterically hinders the correct positioning of the fMet-tRNA (initiator tRNA) at the P-site.[1]

  • Result: The 70S complex cannot form, and protein synthesis never begins.

The "Nitro" Group Influence

In early structure-activity relationship (SAR) studies, the 4-nitro group on the N-phenyl ring was a potent driver of antibacterial activity due to its strong electron-withdrawing nature, which enhances the binding affinity of the oxazolidinone ring. However, this group is also a metabolic liability (see Safety & Toxicity).

Visualization: Pathway of Inhibition

The following diagram illustrates the specific intervention point of the oxazolidinone scaffold compared to other antibiotics.

Oxazolidinone_Mechanism Subunit30S 30S Subunit + mRNA + IFs Complex70S 70S Initiation Complex Subunit30S->Complex70S Assembly Subunit50S 50S Subunit (Target) Subunit50S->Complex70S Assembly fMet_tRNA fMet-tRNA fMet_tRNA->Complex70S Recruitment Elongation Peptide Elongation Complex70S->Elongation Translation Proceeds Drug 3-(4-Nitrophenyl)- 1,3-oxazolidin-2-one Drug->Subunit50S Binds 23S rRNA (P-site Interface) Drug->Complex70S BLOCKS Formation

Caption: The oxazolidinone scaffold binds the 50S subunit, preventing the assembly of the functional 70S Initiation Complex, distinct from elongation inhibitors.[2][3]

Comparative Analysis: Nitro-Core vs. Clinical Alternatives

The following table contrasts the 3-(4-Nitrophenyl) scaffold with Linezolid (the clinical standard) and Chloramphenicol (a mechanistic competitor).

FeatureThis compoundLinezolid (Clinical Standard)Chloramphenicol
Pharmacophore N-Aryl-2-Oxazolidinone (Core)N-Aryl-2-Oxazolidinone (Optimized)Dichloroacetamide
Key Substituent 4-Nitro (Electron withdrawing)4-Morpholino (Solubility) & 3-Fluoro Nitrobenzene moiety
Binding Site 50S Subunit (23S rRNA)50S Subunit (23S rRNA)50S Subunit (Peptidyl Transferase)
Mechanism Phase Initiation (Primary)Initiation Elongation (Peptidyl Transferase)
Cross-Resistance None with non-oxazolidinonesNone with non-oxazolidinonesCommon (Acetyltransferase)
Safety Profile High Risk: Mutagenicity (Nitro reduction)Optimized: Myelosuppression (reversible)High Risk: Aplastic Anemia
Primary Use Mechanistic Probe / Early LeadClinical Antibiotic (MRSA/VRE)Limited Clinical Use
Critical Insight: The Nitro Liability

While the 3-(4-Nitrophenyl) group confers high potency, it renders the molecule susceptible to nitroreductases . This metabolic reduction can generate reactive nitroso/hydroxylamine intermediates, leading to DNA damage (genotoxicity).

  • Evolution: In Linezolid, the nitro group was replaced by an acetyl/morpholine group, and a fluorine atom was added to the phenyl ring to restore the electronic affinity for the ribosome without the mutagenic risk.

Experimental Protocols for Confirmation

To confirm the mechanism of action for this specific scaffold, the following self-validating experimental systems are recommended.

Protocol A: In Vitro Translation Inhibition Assay
  • Objective: Distinguish initiation inhibition from elongation inhibition.

  • System: E. coli S30 extract coupled transcription/translation (using MS2 phage RNA template).

  • Methodology:

    • Reaction Mix: Prepare S30 extract with amino acids, ATP/GTP, and radiolabeled [³⁵S]-Methionine.

    • Treatment: Add this compound at varying concentrations (0.1 – 100 µM).

    • Initiation Check: Measure the formation of the fMet-tRNA-70S complex using sucrose density gradient centrifugation.

    • Elongation Check: Measure the incorporation of [³⁵S]-Met into precipitable polypeptides.

  • Expected Result: The compound should inhibit polypeptide formation (IC₅₀ ~2-10 µM) and specifically reduce the peak of the 70S initiation complex, while having minimal effect on polysome elongation rates if added after initiation.

Protocol B: Competitive Binding Assay
  • Objective: Map the binding site relative to known 50S inhibitors.

  • Methodology:

    • Incubate 50S ribosomal subunits with [¹⁴C]-Chloramphenicol or [¹⁴C]-Linezolid.

    • Add unlabeled this compound.

    • Measure displacement of the radioligand.

  • Validation: The nitro-oxazolidinone will competitively displace Linezolid (same site) and may partially displace Chloramphenicol (overlapping sites), confirming the ribosomal target.

References

  • Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry. Link

  • Swaney, S. M., Aoki, H., Ganoza, M. C., & Shinabarger, D. L. (1998).[4] The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy.[2][3][4] Link

  • Shinabarger, D. L., et al. (1997). Mechanism of Action of Oxazolidinones: Effects of Linezolid and Eperezolid on Translation Reactions. Antimicrobial Agents and Chemotherapy.[2][3][4] Link

  • Diekema, D. J., & Jones, R. N. (2001). Oxazolidinone Antibiotics: A Review of the Class. The Lancet. Link

  • PubChem Compound Summary. (2025). 4-[(4-Nitrophenyl)methyl]-1,3-oxazolidin-2-one (Isomer Reference).[5][6] National Center for Biotechnology Information. Link

Sources

Comparative Technical Guide: 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one (PNP-OX)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Drug

3-(4-Nitrophenyl)-1,3-oxazolidin-2-one (PNP-OX) is not a standalone therapeutic agent but a critical synthetic intermediate and Structure-Activity Relationship (SAR) baseline probe in the development of oxazolidinone antibiotics (e.g., Linezolid) and anticoagulants (e.g., Rivaroxaban).

While PNP-OX possesses the core 2-oxazolidinone ring required for biological activity, it lacks the essential C-5 acetamidomethyl side chain necessary for high-affinity binding to the bacterial 50S ribosomal subunit. Consequently, its "efficacy" is defined by its role as a high-fidelity precursor and a negative control in biological assays, demonstrating the strict structural requirements of the oxazolidinone class.

Key Technical Verdict
  • Antibacterial Efficacy: Negligible (MIC > 64 µg/mL). Used to validate the necessity of C-5 substitution.

  • Synthetic Efficacy: High.[1][2] It serves as a stable, crystalline platform for N-aryl functionalization and nitro-to-amine reduction.

  • Safety Profile: Potential Monoamine Oxidase (MAO) inhibition liability, characteristic of the unsubstituted oxazolidinone core.

Comparative Efficacy Analysis

This section objectively compares PNP-OX against Linezolid (the clinical standard) to illustrate the functional gap between the scaffold and the active drug.

Table 1: Biological & Physicochemical Comparison
FeatureThis compound (PNP-OX)Linezolid (Clinical Standard)Significance
Primary Application Synthetic Intermediate / SAR ProbeAntibacterial (Gram-positive)PNP-OX is the structural ancestor.
Target None (Weak MAO affinity)Bacterial 23S rRNA (50S subunit)The C-5 side chain is the "anchor" for rRNA binding.
Antibacterial Activity Inactive (MIC > 64 µg/mL)Active (MIC 1–4 µg/mL)Demonstrates that the ring alone is insufficient.
C-5 Substitution None (Hydrogen)(S)-AcetamidomethylCritical pharmacophore for potency.
N-Aryl Substitution 4-Nitrophenyl3-Fluoro-4-morpholinophenylFluorine improves metabolic stability; Morpholine improves solubility.
MAO Inhibition Moderate Risk (Core Liability)Low (Optimized)Unsubstituted rings often bind MAO more tightly than substituted ones.
Mechanism of Action (The "Why")

The efficacy gap stems from the binding mode. Linezolid functions by inhibiting the initiation of bacterial protein synthesis.[3]

  • The Core (PNP-OX): The oxazolidinone ring orients the molecule within the peptidyl transferase center (PTC).

  • The Anchor (Missing in PNP-OX): The C-5 acetamidomethyl group interacts with the A-site of the 23S rRNA. Without this, PNP-OX cannot stabilize the ribosome-drug complex effectively, resulting in zero antibacterial efficacy.

Experimental Protocols

These protocols are designed for researchers using PNP-OX as a starting material or a reference standard.

Protocol A: Synthesis of PNP-OX (Cyclization Efficiency)

Objective: Generate high-purity PNP-OX to serve as a synthetic scaffold. Principle: A [3+2] cycloaddition or condensation strategy.

Reagents:

  • 4-Nitrophenyl isocyanate (1.0 eq)

  • Ethylene glycol or 2-Chloroethanol (1.2 eq)

  • Base: Potassium Carbonate (

    
    )
    
  • Solvent: DMF or Acetonitrile

Workflow:

  • Dissolution: Dissolve 4-nitrophenyl isocyanate (10 mmol) in dry DMF (20 mL) under

    
     atmosphere.
    
  • Addition: Add 2-chloroethanol (12 mmol) dropwise at 0°C.

  • Cyclization: Add

    
     (15 mmol) and heat to 80°C for 6 hours. The base promotes the intramolecular displacement of the chloride by the carbamate nitrogen.
    
  • Workup: Pour into ice water (100 mL). The product, PNP-OX, typically precipitates as a yellow solid.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via

    
    -NMR (Look for characteristic 
    
    
    
    aromatic system and oxazolidinone
    
    
    triplets).
Protocol B: Reduction to 3-(4-Aminophenyl)-oxazolidinone

Objective: Activate the scaffold for Linezolid-like library generation.

  • Hydrogenation: Suspend PNP-OX (1 g) in Methanol (50 mL).

  • Catalyst: Add 10% Pd/C (50 mg).

  • Reaction: Stir under

    
     balloon (1 atm) at RT for 4 hours.
    
  • Filtration: Filter through Celite to remove Pd/C.

  • Result: Quantitative yield of the aniline derivative, ready for morpholine coupling or further functionalization.

Visualizing the Pathway

The following diagram illustrates the structural evolution from the PNP-OX scaffold to the active drug Linezolid, highlighting where efficacy is gained.

Oxazolidinone_SAR cluster_SAR SAR Evolution PNP_OX 3-(4-Nitrophenyl)- 1,3-oxazolidin-2-one (PNP-OX) Amine_Int Intermediate: 3-(4-Aminophenyl)- 1,3-oxazolidin-2-one PNP_OX->Amine_Int Pd/C, H2 (Reduction) Ribosome Target: 23S rRNA (50S) PNP_OX->Ribosome No Binding (MIC > 64) Linezolid Linezolid (Active Drug) Amine_Int->Linezolid 1. Morpholine Coupling 2. C-5 Acetylation Linezolid->Ribosome High Affinity (MIC 2-4)

Caption: Structural evolution from the inactive PNP-OX scaffold to the bioactive Linezolid, highlighting the acquisition of ribosomal binding affinity.

References

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry.

  • Lohray, B. B., et al. (1999). "A Novel Method for Preparation of Linezolid." Tetrahedron Letters.

  • National Center for Biotechnology Information (2026). "PubChem Compound Summary for CID 441401, Linezolid." PubChem.

  • Diekema, D. J., & Jones, R. N. (2000). "Oxazolidinone Antibiotics: A Review of the Class." The Lancet.

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one

[1][2][3]

Executive Summary & Hazard Profile[1][2][4][5][6][7]

3-(4-Nitrophenyl)-1,3-oxazolidin-2-one is a pharmacophore commonly found in the synthesis of antimicrobial agents (e.g., Linezolid analogs) and Factor Xa inhibitors.[1][2][3] Its disposal requires strict adherence to protocols designed for nitrogen-containing heterocycles and nitro-aromatic compounds .[3]

Unlike simple organic waste, this compound presents a dual hazard profile:[1][2][3]

  • The Nitro Group (

    
    ):  Introduces thermal instability risks and potential for energetic decomposition if subjected to strong reducing agents or uncontrolled heating.[3]
    
  • The Oxazolidinone Ring: While chemically stable under neutral conditions, it hydrolyzes in strong acids or bases to yield p-nitroaniline derivatives , which are often more toxic and skin-permeable than the parent compound.[3]

Core Directive: Do NOT attempt chemical neutralization (hydrolysis) in the laboratory. The generation of toxic aniline byproducts creates a secondary hazard greater than the primary waste.[3] The only validated disposal method is high-temperature incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[3]

Waste Characterization & Segregation

Before disposal, the waste stream must be characterized according to EPA (RCRA) or local hazardous waste regulations.[3] While this specific CAS is not typically P-listed (acutely toxic), it must be treated as Toxic and potentially Reactive depending on purity and formulation.[3]

Decision Logic: Waste Stream Segregation

The following logic gate ensures the material is routed to the correct waste stream to prevent cross-reactivity in storage drums.

WasteSegregationStartWaste Material:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidStreamASTREAM A:Solid Toxic Waste(Lab Pack for Incineration)Solid->StreamAPack in Amber GlassSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated Solvent(DMSO, DMF, Methanol)SolventCheck->NonHaloStreamBSTREAM B:Halogenated Organic Waste(High BTU Incineration)Halo->StreamBSegregate from OxidizersStreamCSTREAM C:Non-Halogenated Organic Waste(Fuel Blending/Incineration)NonHalo->StreamCCheck Flashpoint

Figure 1: Decision logic for segregating oxazolidinone waste streams to ensure compatibility with downstream incineration protocols.

Operational Protocols

Protocol A: Handling Solid Waste (Pure Compound)

Objective: Secure containment of solid powder to prevent dust inhalation and environmental release.[3]

  • Container Selection: Use a wide-mouth amber glass jar with a PTFE-lined screw cap.[3]

    • Scientific Rationale: Nitro compounds are photosensitive.[3] UV exposure can lead to slow degradation and pressure buildup.[3] Amber glass mitigates this risk.[3]

  • Damping (Optional but Recommended): If the powder is extremely fine and static-prone, wet it slightly with a high-flashpoint solvent (e.g., mineral oil) to prevent aerosolization during handling.[3]

  • Labeling:

    • Primary Name: this compound[1][2][3]

    • Hazard Warnings: TOXIC, IRRITANT.[3][4]

    • Specific Note: "Contains Nitro Group - DO NOT MIX WITH REDUCING AGENTS."

Protocol B: Handling Liquid Waste (Solutions)

Objective: Prevent "runaway" reactions in waste drums.

  • Compatibility Check: Ensure the solution does not contain:

    • Strong Bases (NaOH, KOH, Alkoxides): These will open the oxazolidinone ring, releasing heat and toxic byproducts.[3]

    • Reducing Agents (Hydrides, Zinc/HCl): These react violently with the nitro group.[3]

  • Solvent Segregation:

    • DMSO/DMF Solutions: Dispose of in "Non-Halogenated" waste.[3] Note that DMSO can penetrate skin, carrying the toxic nitro-compound into the bloodstream.[3] Double-gloving (Nitrile over Laminate) is mandatory.[3]

    • DCM/Chloroform Solutions: Dispose of in "Halogenated" waste.[3]

Protocol C: Emergency Spill Response

In the event of a benchtop spill, immediate containment is required to prevent contamination of the lab environment.[3]

SpillResponseAlert1. ALERTNotify personnelEvacuate immediate areaPPE2. PPE UPNitrile Gloves (Double)Resp. Protection (N95/P100)GogglesAlert->PPEContain3. CONTAINCover with absorbent pads(Do not use sawdust)PPE->ContainClean4. CLEANWipe with weak acid (5% Acetic)then Soap/WaterContain->CleanAvoid creating dustDispose5. DISPOSEAll materials intoSolid Toxic WasteClean->Dispose

Figure 2: Sequential workflow for managing accidental spills of nitrophenyl-oxazolidinones.

Critical Note on Absorbents: Do not use sawdust or organic absorbents that could act as fuel if the nitro compound destabilizes.[3] Use inert absorbents like vermiculite or diatomaceous earth .[3]

Technical Data & Regulatory Reference

Chemical Safety Data
ParameterSpecificationOperational Implication
Molecular Formula

High Nitrogen/Oxygen content requires controlled incineration.[1][2]
Water Solubility Low (< 1 mg/mL)Do not attempt to flush down drains; it will precipitate and contaminate plumbing.[1][2][3]
Flash Point > 150°C (Predicted)Generally not ignitable, but combustible.[1][2][3][5]
Incompatibilities Strong Bases, Reducing AgentsSegregation Critical: Keep away from Hydrides and Hydroxides.[1][2][3]
RCRA Status Characteristic (Toxic)Likely D001 (if in solvent) or unlisted toxic.[1][2] Treat as Hazardous.[3][6]
Disposal Method: Incineration

The only acceptable final disposal method is Rotary Kiln Incineration with secondary combustion chambers operating >1000°C.[3]

  • Mechanism: Thermal oxidation breaks the oxazolidinone ring and nitro group.[3]

  • Effluent Control: The facility must have scrubbers to capture Nitrogen Oxides (

    
    ) generated by the nitro group combustion.[3]
    

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Oxazolidinone Derivatives. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management.[3] Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press.[3] Retrieved from [Link][2]

Navigating the Unseen: A Guide to Safely Handling 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is proactive risk mitigation. The presence of a nitrophenyl group suggests potential toxicity, including being harmful if swallowed, and causing skin and eye irritation.[2][3][4][5] The oxazolidinone ring, while a common motif in bioactive molecules, also necessitates careful handling.[1][6] Therefore, the following procedures are designed to be self-validating, ensuring that each step minimizes exposure and mitigates potential hazards.

Hazard Assessment: An Informed Perspective

Due to the absence of a dedicated SDS, a hazard assessment based on analogous compounds is our primary tool for ensuring safety. The key structural motifs of 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one—the nitrophenyl group and the oxazolidinone core—guide our understanding of its potential risks.

  • Nitrophenyl Moiety: Compounds containing a nitrophenyl group are often classified as toxic or harmful. For instance, 4-Nitrophenol is toxic if swallowed and harmful in contact with skin or if inhaled.[2][4] It may also cause damage to organs through prolonged or repeated exposure.[2][4] We must therefore assume a similar hazard profile for this compound.

  • Oxazolidinone Core: While many oxazolidinone-based compounds are developed as therapeutics, the core structure can still present hazards.[6] Some derivatives are known to cause skin and eye irritation.[5]

Based on this analysis, we will operate under the assumption that this compound is:

  • Harmful or toxic if ingested, inhaled, or absorbed through the skin.

  • An irritant to the skin and eyes.

  • Potentially capable of causing long-term organ damage with repeated exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling chemicals with unknown or inferred hazards.[7] The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment Rationale
Weighing and Aliquoting (Solid) - Disposable Nitrile Gloves (double-gloving recommended)- Laboratory Coat- Safety Goggles with Side Shields- Particulate Respirator (N95 or higher)To prevent inhalation of fine powders and skin contact.[2][7]
Dissolving and Solution Handling - Chemical-Resistant Gloves (Nitrile or Neoprene)- Laboratory Coat- Chemical Splash Goggles- Face Shield (when handling larger volumes)To protect against splashes of potentially corrosive or toxic solutions.[8][9]
Running Reactions - Chemical-Resistant Gloves (Nitrile or Neoprene)- Laboratory Coat- Chemical Splash Goggles- Work within a certified chemical fume hoodTo contain any volatile materials or aerosols generated during the reaction.[10]
Waste Disposal - Chemical-Resistant Gloves (Nitrile or Neoprene)- Laboratory Coat- Chemical Splash GogglesTo prevent contact with contaminated waste materials.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, step-by-step operational plan is critical for minimizing risk. The following workflow provides a procedural guide for the safe handling of this compound from receipt to disposal.

Receiving and Storage:
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11] The container should be tightly sealed.[12]

Handling and Use:
  • Controlled Environment: All handling of this compound, especially the weighing of the solid, should be conducted within a certified chemical fume hood to prevent the release of dust or vapors into the laboratory environment.[5][10]

  • Weighing: Use a disposable weighing boat to avoid cross-contamination.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[13]

Spill Management:
  • Minor Spills (Solid): In case of a small spill of the solid material, carefully sweep it up using a dustpan and brush, avoiding the generation of dust. Place the collected material in a sealed container for disposal.

  • Minor Spills (Solution): For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[12]

  • Disposal Route: The collected waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.

Visualizing the Workflow: A Path to Safety

The following diagram illustrates the key stages of safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation & Handling cluster_use Experimental Use cluster_cleanup Post-Experiment Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Store Securely Weighing Weighing in Fume Hood Storage->Weighing Transport Safely Dissolving Solution Preparation Weighing->Dissolving Transfer Compound Reaction Running Reaction Dissolving->Reaction Use in Experiment Waste Waste Collection Reaction->Waste Collect Waste Spill Spill Management Spill->Waste Contain & Collect Disposal Hazardous Waste Disposal Waste->Disposal Follow Protocol

Caption: Workflow for the safe handling of this compound.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. CTAHR.hawaii.edu. Retrieved from [Link]

  • RESEARCHCHEMSHUB. (2022, January 14). Safety First: Best Practices for Handling Research Chemicals in the Lab. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (2023). Safety data sheet. Retrieved from [Link]

  • National Institutes of Health. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Antibacterial Activities, Mode of Action and Acute Toxicity Studies of New Oxazolidinone-Fluoroquinolone Hybrids. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-(2-nitrophenyl)-1,3-oxazolidin-2-one. Retrieved from [Link]

  • MDPI. (2026). Efficiently Monitoring Trace Nitrophenol Pollutants in Water Through the Dispersive Solid-Phase Extraction Based on Porous Organic Polymer-Modified Cellulose Nanofiber Membrane. Retrieved from [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Safety in Laboratory. Retrieved from [Link]

  • Trihydro Corporation. (2020, November 19). Chemical PPE. Retrieved from [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.